Colistin (sulfate)
Description
Significance in the Context of Multidrug-Resistant Gram-Negative Bacteria Research
The significance of colistin (B93849) sulfate (B86663) in modern antimicrobial research is intrinsically linked to the global crisis of antibiotic resistance. It is regarded as a last-resort antibiotic for treating infections caused by multidrug-resistant (MDR), extensively drug-resistant (XDR), and pandrug-resistant (PDR) Gram-negative bacteria. mdpi.comresearchgate.netfrontiersin.org The increasing prevalence of pathogens resistant to nearly all other classes of antibiotics, including carbapenems and fluoroquinolones, has forced researchers and clinicians to re-evaluate older drugs like colistin. researchgate.netnih.gov
Research has heavily focused on colistin's efficacy against a number of critical pathogens. These include:
Acinetobacter baumannii
Pseudomonas aeruginosa
Klebsiella pneumoniae
Other carbapenem-resistant Enterobacterales (CRE) actamedindones.orgresearchgate.netresearchgate.net
The primary target for colistin is the lipopolysaccharide (LPS) component of the outer membrane of Gram-negative bacteria. nih.govnih.gov Colistin's positively charged diaminobutyric acid residues interact electrostatically with the negatively charged phosphate (B84403) groups of Lipid A, a key component of LPS. mdpi.comnih.gov This interaction displaces divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺) that normally stabilize the LPS layer, leading to membrane destabilization, increased permeability, and ultimately, cell lysis. mdpi.comnih.gov This specific targeting of LPS explains its narrow spectrum of activity, as Gram-positive bacteria lack this outer membrane structure. frontiersin.org The potent anti-endotoxin activity of colistin, where it binds to and neutralizes the lipid A portion of LPS, is another significant area of research. oup.comnih.gov
Evolution of Research Interest in Colistin (Sulfate)
The scientific community's interest in colistin has followed a distinct and telling trajectory over the past several decades. This evolution can be broadly categorized into three periods, reflecting major shifts in the landscape of infectious diseases and antimicrobial therapy. nih.gov
Period A (c. 1947–1975): Discovery and Initial Use Following its discovery in 1947, colistin was introduced for therapeutic use in the 1950s. actamedindones.orgoup.com The initial years saw a rise in publications as its efficacy against Gram-negative bacteria was explored. However, this period was also marked by emerging reports of potential toxicities, which tempered enthusiasm for its widespread application. oup.comnih.gov
Period B (c. 1975–2000): The Decline The early 1980s witnessed a sharp decline in the use of intravenous colistin and a corresponding drop in research interest. oup.comnih.gov This was largely due to the availability of newer classes of antibiotics, such as aminoglycosides and broad-spectrum cephalosporins, which were perceived as having better safety profiles. During these decades, colistin was relegated to niche applications, such as in topical preparations or for patients with cystic fibrosis. oup.com
Period C (c. 2000–Present): The Resurgence The turn of the 21st century marked a dramatic revival of interest in colistin, with a surge in publications that mirrors the exponential rise of MDR infections. researchgate.netnih.gov This re-emergence was driven out of necessity, as therapeutic options for infections caused by carbapenem-resistant pathogens became severely limited. researchgate.netresearchgate.net A pivotal moment in this period was the discovery of the first plasmid-mediated colistin resistance gene, mcr-1, in China in 2015. mdpi.comyoutube.com This finding was a major catalyst for research, highlighting the potential for rapid global dissemination of colistin resistance and intensifying studies on resistance mechanisms, surveillance, and strategies to preserve the drug's efficacy. mdpi.comyoutube.com Furthermore, the extensive use of colistin sulfate in agriculture and livestock as a growth promoter became a major research focus, identified as a key driver for the selection and spread of resistance. frontiersin.orgnih.govnih.gov
Table 1: Key Research Findings on Colistin's Mechanism and Resistance
| Research Area | Key Findings | References |
|---|---|---|
| Mechanism of Action | The primary target is the Lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. Colistin displaces Mg²⁺ and Ca²⁺ ions, disrupting membrane integrity. | frontiersin.orgnih.gov |
| Other proposed mechanisms include the production of hydroxyl radicals leading to oxidative damage and the inhibition of vital respiratory enzymes. | mdpi.comnih.gov | |
| Chromosomal Resistance | Bacteria modify the Lipid A moiety of LPS by adding positively charged molecules like phosphoethanolamine (PEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N). This reduces the net negative charge of the outer membrane, weakening the electrostatic interaction with cationic colistin. | mdpi.comnih.govnih.gov |
| This modification is often regulated by two-component systems such as PmrA/PmrB and PhoP/PhoQ, and in K. pneumoniae, by inactivation of the mgrB gene. | nih.govyoutube.com | |
| Complete loss of LPS production, resulting from mutations in biosynthesis genes (e.g., lpxA, lpxC, lpxD), can confer high-level resistance in Acinetobacter baumannii. | mdpi.comnih.gov | |
| Plasmid-Mediated Resistance | The discovery of mobile colistin resistance (mcr) genes, starting with mcr-1, represents a major threat. These genes encode enzymes that add phosphoethanolamine to Lipid A, conferring transferable resistance. | mdpi.comnih.gov |
Structure
2D Structure
Properties
Molecular Formula |
C52H100N16O17S |
|---|---|
Molecular Weight |
1253.5 g/mol |
IUPAC Name |
N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-5-methylheptanamide;sulfuric acid |
InChI |
InChI=1S/C52H98N16O13.H2O4S/c1-9-29(6)11-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-27(2)3)66-50(79)39(26-28(4)5)65-45(74)34(15-21-55)60-46(37)75;1-5(2,3)4/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76);(H2,1,2,3,4)/t29?,30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,41+,42+;/m1./s1 |
InChI Key |
VEXVWZFRWNZWJX-NBKAJXASSA-N |
Isomeric SMILES |
CCC(C)CCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O.OS(=O)(=O)O |
Canonical SMILES |
CCC(C)CCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O |
Origin of Product |
United States |
Mechanisms of Antimicrobial Action of Colistin Sulfate
Interaction with Gram-Negative Bacterial Outer Membrane
The initial and crucial step in colistin's antimicrobial action is its interaction with the outer membrane of Gram-negative bacteria. frontiersin.org This process is multifaceted and involves electrostatic attraction, displacement of essential cations, and subsequent permeabilization of the membrane.
Electrostatic Interactions with Lipopolysaccharide (LPS) Molecules
The outer membrane of Gram-negative bacteria is characterized by the presence of lipopolysaccharide (LPS), a molecule that plays a vital role in maintaining the structural integrity of the bacterium. patsnap.com Colistin (B93849), being a polycationic peptide, possesses positively charged regions. wikipedia.org These regions are drawn to the anionic (negatively charged) phosphate (B84403) groups of the lipid A component of LPS. nih.govnih.gov This initial binding is primarily driven by strong electrostatic forces, facilitating the docking of colistin onto the bacterial surface. patsnap.comnih.gov The affinity of colistin for LPS is notably high, a key factor in its targeted action against Gram-negative bacteria. nih.gov
Displacement of Divalent Cations (Mg2+, Ca2+) from LPS
The stability of the LPS layer in the outer membrane is heavily dependent on the presence of divalent cations, specifically magnesium (Mg²⁺) and calcium (Ca²⁺). wikipedia.orgacs.org These cations form bridges between adjacent LPS molecules, effectively cross-linking them and maintaining the integrity of the outer membrane. nih.govacs.org Colistin competitively displaces these essential divalent cations from their binding sites on the phosphate groups of lipid A. wikipedia.orgnih.govnih.gov This displacement is a critical step, as the affinity of colistin for these binding sites is significantly higher than that of the natural cations. nih.gov The loss of these stabilizing ions weakens the electrostatic interactions within the LPS layer, leading to its destabilization. wikipedia.orgnih.gov
Outer Membrane Permeabilization and Destabilization
The displacement of divalent cations by colistin initiates a cascade of events leading to the permeabilization and destabilization of the outer membrane. patsnap.comnih.gov With the loss of the stabilizing cation bridges, the LPS molecules are no longer held together as rigidly, resulting in a disorganized and weakened membrane structure. wikipedia.orgnih.gov This disruption creates transient "cracks" or pores in the outer membrane, increasing its permeability. nih.gov This "self-promoted uptake" allows colistin itself and other molecules, which are normally excluded, to pass through the outer membrane. nih.gov The increased permeability leads to the leakage of essential cellular components from the periplasmic space. nih.gov
Interaction with Gram-Negative Bacterial Cytoplasmic Membrane
Following the disruption of the outer membrane, colistin gains access to the periplasmic space and subsequently interacts with the cytoplasmic, or inner, membrane. This interaction is a critical step leading to cell death.
Inner Membrane Disruption and Permeabilization
Once colistin crosses the destabilized outer membrane, it targets the cytoplasmic membrane. nih.govbiorxiv.org Similar to its action on the outer membrane, colistin interacts with the phospholipids (B1166683) of the inner membrane, leading to its disruption. frontiersin.org This interaction causes a loss of integrity of the cytoplasmic membrane, resulting in the leakage of vital intracellular contents, such as ions and small molecules. nih.govnih.gov Recent research has also highlighted that colistin can target LPS molecules that are transiently present in the cytoplasmic membrane during their transport to the outer membrane, further contributing to inner membrane damage. biorxiv.orgresearchgate.netresearchgate.net The ultimate consequence of this membrane damage is cell lysis and bacterial death. nih.govresearchgate.net
Table 1: Key Interactions in Colistin's Mechanism of Action
| Interaction | Location | Key Molecules Involved | Consequence |
| Electrostatic Attraction | Outer Membrane | Colistin (cationic), Lipopolysaccharide (LPS) - Lipid A (anionic) | Initial binding of colistin to the bacterial surface. nih.govnih.gov |
| Cation Displacement | Outer Membrane | Colistin, Divalent Cations (Mg²⁺, Ca²⁺), LPS - Lipid A | Destabilization of the LPS layer. wikipedia.orgnih.gov |
| Membrane Permeabilization | Outer Membrane | Colistin, LPS, Phospholipids | Increased permeability and leakage of periplasmic contents. nih.govnih.gov |
| Hydrophobic Interaction | Outer Membrane | Colistin (fatty acyl tail), Lipid A (fatty acid chains) | Further disruption of membrane integrity. frontiersin.orgnih.gov |
| Inner Membrane Disruption | Cytoplasmic Membrane | Colistin, Phospholipids, transient LPS | Leakage of cytoplasmic contents and cell lysis. frontiersin.orgnih.govbiorxiv.org |
Intracellular Targets and Processes Affected by Colistin (Sulfate)
While the initial and primary target of colistin is the outer membrane of Gram-negative bacteria, its bactericidal action involves subsequent penetration into the cell and interaction with intracellular components. patsnap.com After disrupting the outer membrane, colistin can access the bacterial cytoplasm and target the inner, or cytoplasmic, membrane. patsnap.comnih.gov
A crucial discovery has been that colistin exerts its killing effect by targeting lipopolysaccharide (LPS) that is also present in the cytoplasmic membrane. nih.gov The interaction with LPS in the inner membrane is a critical step leading to cell death. researchgate.net Colistin's binding to LPS displaces essential divalent cations, such as magnesium (Mg²⁺) and calcium (Ca²⁺), which normally stabilize the LPS molecules by forming bridges between them. nih.govacs.org The disruption of these cation bridges in the cytoplasmic membrane leads to a loss of membrane integrity, permeabilization, and ultimately, bacterial lysis. nih.gov
This disruption of the cytoplasmic membrane's permeability barrier allows for the leakage of essential intracellular contents, including ions and small molecules, which contributes significantly to the bactericidal effect. patsnap.comwikipedia.org Molecular dynamics simulations have shown that the selectivity of colistin for Gram-negative bacteria is driven by strong electrostatic and hydrogen bonding interactions, particularly between its cationic diaminobutyric acid (Dab) residues and the phospholipids like 1-Palmitoyl-2-Oleoyl-sn-Glycero-3-Phosphoethanolamine (POPE) in the bacterial membrane. frontiersin.org These interactions facilitate the insertion of colistin's fatty acid tail into the hydrophobic core of the bilayer, further destabilizing the membrane. frontiersin.org Inhibition of vital respiratory enzymes has also been proposed as another intracellular mechanism of colistin's action. nih.gov
| Intracellular Target | Affected Process | Consequence |
| Cytoplasmic Membrane LPS | Displacement of Mg²⁺ and Ca²⁺ bridges | Membrane permeabilization, loss of integrity nih.gov |
| Cytoplasmic Membrane Phospholipids (e.g., POPE) | Insertion of fatty acid tail into lipid core | Membrane destabilization frontiersin.org |
| Respiratory Enzymes | Inhibition of enzyme activity | Disruption of cellular respiration nih.gov |
| Cytoplasmic Contents | Leakage through permeabilized membrane | Loss of essential ions and molecules, cell death patsnap.compatsnap.com |
Reactive Oxygen Species (ROS) Generation and Associated Cellular Damage
Beyond direct membrane disruption, another significant mechanism of colistin's bactericidal activity is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS). nih.govnih.gov This process is considered a common pathway for cell death induced by various bactericidal antibiotics. nih.gov Colistin treatment stimulates the production of highly damaging hydroxyl radicals (•OH), which contributes to rapid cell death in both Gram-negative and Gram-positive bacteria. nih.gov
The formation of these ROS, such as superoxide (B77818) (O₂⁻) and hydroxyl radicals, is believed to be an end-product of oxidative damage that involves the destabilization of iron-sulfur (Fe-S) clusters and the stimulation of the Fenton reaction. nih.gov The accumulation of ROS inside the bacterial cell leads to widespread oxidative damage to crucial biomolecules. nih.govresearchgate.net This includes DNA breaks, lipid peroxidation, and damage to proteins, ultimately culminating in cell death. nih.govnih.gov
Studies on non-bacterial cells have also demonstrated colistin's capacity to induce ROS. In PC12 cells, colistin exposure triggered a significant, concentration-dependent increase in intracellular ROS production. nih.govnih.gov This oxidative stress was associated with decreased cell viability and apoptotic cell death. nih.govnih.gov The supplementation with the antioxidant N-acetylcysteine (NAC) was able to partially mitigate these cytotoxic effects, confirming the role of ROS in the observed cellular damage. nih.govresearchgate.net
Table 2: Effects of Colistin-Induced Oxidative Stress
| Biomarker/Process | Observed Effect | Reference |
|---|---|---|
| ROS Production | Increased levels of intracellular ROS (e.g., hydroxyl radicals) | nih.govnih.govnih.gov |
| Lipid Peroxidation | Damage to lipid membranes | nih.gov |
| DNA Damage | Induction of DNA breaks | nih.gov |
| Cell Viability | Decreased in a concentration-dependent manner | nih.govnih.gov |
Anti-Endotoxin Activity of Colistin (Sulfate)
In addition to its direct antibacterial properties, colistin sulfate (B86663) exhibits potent anti-endotoxin activity. nih.gov Endotoxins, specifically the lipid A portion of the lipopolysaccharide (LPS) molecule in the outer membrane of Gram-negative bacteria, are powerful triggers of the inflammatory response in humans, which can lead to septic shock. nih.gov
Colistin's anti-endotoxin effect stems from its primary mechanism of action: a high-affinity binding to the lipid A moiety of LPS. patsnap.comnih.gov The cationic nature of the colistin molecule, due to its diaminobutyric acid residues, facilitates a strong electrostatic interaction with the anionic phosphate groups on lipid A. patsnap.comnih.gov This binding effectively neutralizes the endotoxic properties of LPS. nih.govacs.org By binding to and sequestering LPS molecules, colistin prevents them from interacting with host immune receptors, thereby suppressing the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and Interleukin 8 (IL-8). nih.gov
Comparative studies have shown that colistin sulfate has a high capacity for binding endotoxin. nih.gov In one study, colistin sulfate bound 94% of a challenge dose of Escherichia coli endotoxin, a rate comparable to polymyxin (B74138) B sulphate. nih.gov This neutralization effect is crucial for mitigating the systemic inflammatory response during severe Gram-negative infections. nih.gov
Table 3: Colistin (Sulfate) Endotoxin Binding Capacity
| Polymyxin Preparation | Endotoxin Binding Percentage |
|---|---|
| Colistin Sulphate (CS) | 94% nih.gov |
| Polymyxin B Sulphate (PB) | 94% nih.gov |
| Colistin Sulphomethate Sodium (CMS) | 89% nih.gov |
Mechanisms of Bacterial Resistance to Colistin Sulfate
Chromosomally-Mediated Resistance Mechanisms
Chromosomally encoded resistance to colistin (B93849) is a primary concern as it arises from mutations within the bacterium's own genetic material, leading to stable and heritable resistance traits. These mechanisms predominantly involve the alteration or complete loss of the primary target of colistin, the lipopolysaccharide (LPS).
Lipopolysaccharide (LPS) Modification Pathways
The most common form of chromosomally mediated colistin resistance involves the enzymatic modification of the lipid A moiety of LPS. These modifications reduce the net negative charge of the outer membrane, thereby decreasing the electrostatic attraction between the cationic colistin molecule and its target.
A key strategy employed by Gram-negative bacteria to resist colistin is the addition of cationic molecules, specifically 4-amino-4-deoxy-L-arabinose (L-Ara4N) and phosphoethanolamine (pEtN), to the phosphate (B84403) groups of lipid A. nih.govresearchgate.netnih.gov This modification neutralizes the negative charge of LPS, leading to electrostatic repulsion of the positively charged colistin. nih.gov
In many Enterobacteriaceae, the addition of L-Ara4N is a frequently observed mechanism. mdpi.comasm.org For instance, in Escherichia coli strains with chromosomal resistance, the modification of the 4'-phosphate of lipid A with L-Ara4N is a characteristic feature, often occurring alongside pEtN modification of the 1-phosphate group. mdpi.comasm.org The synthesis and transfer of L-Ara4N are governed by the products of the arnBCADTEF operon. youtube.com Similarly, the addition of pEtN to lipid A is another prevalent modification conferring colistin resistance. nih.govplos.org This process is catalyzed by phosphoethanolamine transferases. plos.org In Acinetobacter baumannii, the addition of pEtN to lipid A is a primary mechanism of resistance. nih.gov
The impact of these modifications on colistin susceptibility is significant, as evidenced by changes in the minimum inhibitory concentration (MIC) of the antibiotic.
| Bacterial Species | Modification | Key Genes/Operons Involved | Effect on Colistin Affinity | Reference |
|---|---|---|---|---|
| Escherichia coli | Addition of L-Ara4N and/or pEtN to Lipid A | arnBCADTEF, pmrC (eptA) | Decreased | mdpi.comasm.orgnih.gov |
| Klebsiella pneumoniae | Addition of L-Ara4N to Lipid A | arnBCADTEF | Decreased | frontiersin.org |
| Acinetobacter baumannii | Addition of phosphoethanolamine (pEtN) to Lipid A | pmrC | Decreased | nih.govmdpi.com |
| Pseudomonas aeruginosa | Addition of L-Ara4N to Lipid A | arnBCADTEF | Decreased | researchgate.net |
Another, albeit less common, mechanism of LPS modification is the deacylation of lipid A. The enzyme PagL, a lipid A 3-O-deacylase, can remove an acyl chain from the lipid A molecule. While not a primary resistance mechanism on its own in many bacteria, PagL-mediated deacylation can contribute to colistin resistance, particularly as a compensatory mechanism.
In Salmonella enterica, PagL is typically latent and its activity is inhibited by the presence of L-Ara4N and pEtN modifications on lipid A. However, in mutants that are deficient in these primary modifications, PagL can be released from its latent state. The resulting deacylation of lipid A has been shown to increase resistance to polymyxin (B74138) B, a closely related antibiotic to colistin. nih.gov This suggests that deacylation can act as a secondary line of defense when the primary resistance mechanisms are absent. In Pseudomonas aeruginosa, the downregulation of pagL has been noted in the context of adaptive resistance, indicating the complex and species-specific role of lipid A deacylation. youtube.com
A more drastic mechanism of colistin resistance is the complete loss of its target, the lipopolysaccharide. This occurs through mutations in the genes responsible for the biosynthesis of lipid A, the anchor of LPS in the outer membrane. The most commonly implicated genes are lpxA, lpxC, and lpxD, which are involved in the initial steps of the lipid A biosynthetic pathway. mdpi.com
Mutations, including insertions of mobile elements like ISAba11, in the lpxC gene are a frequent cause of LPS loss in Acinetobacter baumannii. Similarly, mutations in lpxA and lpxD also lead to the absence of LPS production. mdpi.com The complete lack of LPS on the bacterial surface prevents colistin from binding, resulting in high-level resistance. While effective for resistance, the loss of LPS can come at a biological cost, potentially affecting the virulence and fitness of the bacterium. mdpi.com
| Bacterial Species | Mutated Gene | Consequence | Level of Colistin Resistance | Reference |
|---|---|---|---|---|
| Acinetobacter baumannii | lpxA, lpxC, lpxD | Complete loss of LPS | High (MIC >128 mg/L) | mdpi.com |
| Escherichia coli | lpxC | Lipid A-deficiency, loss of LPS | Increased |
Two-Component Regulatory Systems (TCS) Modulation
Two-component regulatory systems (TCS) are crucial for bacteria to sense and respond to environmental changes. Several TCSs play a pivotal role in regulating the expression of genes involved in LPS modification, thereby controlling susceptibility to colistin.
The PhoP-PhoQ two-component system is a key regulator of colistin resistance, particularly in Klebsiella pneumoniae. This system is typically activated by low magnesium concentrations and the presence of cationic antimicrobial peptides. youtube.com Activation of PhoP-PhoQ leads to the upregulation of the arnBCADTEF operon, resulting in the modification of lipid A with L-Ara4N and subsequent colistin resistance. youtube.comfrontiersin.org
PmrA-PmrB System Regulation and Activation
The PmrA-PmrB two-component system is a central regulator of colistin resistance in many Gram-negative bacteria, including Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii. nih.govnih.govnih.gov This system is composed of the sensor kinase PmrB, located in the inner membrane, and the cytoplasmic response regulator PmrA. nih.gov
Activation of the PmrA-PmrB system is triggered by environmental signals such as high iron (Fe³⁺) concentrations, acidic pH, or the presence of certain metal ions like aluminum (Al³⁺). nih.govnih.govfrontiersin.org In some bacteria, like Salmonella enterica, low magnesium (Mg²⁺) levels can indirectly activate the PmrA-PmrB system through the PhoP-PhoQ two-component system and a connector protein called PmrD. nih.govfrontiersin.org Upon sensing these signals, the PmrB sensor kinase autophosphorylates and then transfers the phosphate group to the PmrA response regulator. nih.gov
Phosphorylated PmrA (PmrA-P) acts as a transcriptional regulator, binding to the promoter regions of specific genes and upregulating their expression. mdpi.comresearchgate.net Key targets of PmrA-P include the genes within the pmrHFIJKLM operon (also known as the arnBCADTEF operon) and the pmrC gene. mdpi.comnih.gov These genes encode enzymes responsible for the synthesis and transfer of 4-amino-4-deoxy-L-arabinose (L-Ara4N) and phosphoethanolamine (pEtN) to the lipid A moiety of lipopolysaccharide (LPS). mdpi.comnih.gov The addition of these cationic molecules reduces the net negative charge of the LPS, thereby decreasing the electrostatic attraction for the positively charged colistin molecule and conferring resistance. mdpi.com
Mutations in the pmrA or pmrB genes can lead to constitutive activation of the PmrA-PmrB system, resulting in stable colistin resistance. nih.gov For instance, a single amino acid substitution, such as Thr157Pro in the PmrB protein of K. pneumoniae, has been identified in clonally unrelated resistant isolates from different parts of the world, highlighting its significance in conferring resistance. nih.gov In A. baumannii, various mutations within the pmrB gene have been associated with both stable resistance and heteroresistance to colistin. nih.gov
Table 1: Regulation and Activation of the PmrA-PmrB System
| Regulator/Activator | Organism(s) | Mechanism of Action | Outcome |
|---|---|---|---|
| PmrB (Sensor Kinase) | K. pneumoniae, P. aeruginosa, A. baumannii | Senses environmental signals (e.g., high Fe³⁺, acidic pH) and autophosphorylates. nih.govnih.gov | Initiates the phosphorylation cascade. |
| PmrA (Response Regulator) | K. pneumoniae, P. aeruginosa, A. baumannii | Becomes phosphorylated by PmrB-P and acts as a transcriptional activator. nih.gov | Upregulates genes for LPS modification. |
| PhoP-PhoQ System | S. enterica | Senses low Mg²⁺ and indirectly activates PmrA-PmrB via the PmrD protein. nih.govfrontiersin.org | Induces colistin resistance in low Mg²⁺ environments. |
| PmrD (Connector Protein) | S. enterica | Protects PmrA-P from dephosphorylation, linking PhoP-PhoQ to PmrA-PmrB activation. nih.gov | Sustains PmrA activation under specific conditions. |
| Gene Mutations (pmrA, pmrB) | K. pneumoniae, A. baumannii | Cause constitutive activation of the PmrA-PmrB system. nih.govnih.gov | Leads to stable, high-level colistin resistance. |
Efflux Pump Systems Overexpression
While modification of LPS is a primary mechanism of colistin resistance, the overexpression of efflux pump systems also contributes significantly to reduced susceptibility in various Gram-negative bacteria. nih.govnih.govmdpi.com Efflux pumps are membrane-spanning protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby preventing them from reaching their intracellular targets. nih.gov Although colistin is a relatively large molecule, evidence suggests it can be a substrate for certain efflux pumps. nih.gov
The role of efflux pumps in colistin resistance has been demonstrated through studies using efflux pump inhibitors (EPIs) such as carbonyl cyanide m-chlorophenylhydrazone (CCCP), Phe-Arg-β-naphthylamide (PAβN), and 1-(1-naphthylmethyl)-piperazine (NMP). frontiersin.orgasm.orgnih.gov The addition of these inhibitors can reverse colistin resistance or significantly decrease the minimum inhibitory concentration (MIC) in resistant strains, indicating the involvement of active efflux in the resistance phenotype. frontiersin.orgasm.orgnih.gov
Specific Efflux Pumps Implicated (e.g., MacAB, AdeIJK, EmrAB, MexAB-OprM, AcrAB, KpnEF)
Several specific efflux pumps belonging to different families have been implicated in colistin resistance across various bacterial species. nih.govresearchgate.net These pumps are often part of the Resistance-Nodulation-Division (RND) superfamily, which are typically tripartite systems consisting of an inner membrane transporter, a periplasmic membrane fusion protein, and an outer membrane channel. researchgate.net
Acinetobacter baumannii : The AdeIJK and EmrAB efflux pumps have been associated with colistin resistance. mdpi.com Overexpression of the emrAB genes can lead to the expulsion of colistin from the bacterial membrane. mdpi.com
Pseudomonas aeruginosa : The MexAB-OprM and MexXY-OprM efflux systems are known to contribute to colistin tolerance and resistance. researchgate.netasm.org The ParRS two-component system can induce the overexpression of mexXY in response to colistin exposure. asm.org
Klebsiella pneumoniae : The KpnEF and AcrAB efflux pumps are involved in colistin resistance. nih.govnih.gov The AcrAB-TolC system, a well-characterized RND pump, has been shown to be upregulated in the presence of polymyxins. nih.gov
Enterobacter spp. : The AcrAB-TolC efflux pump, induced by the SoxRS regulon, has been linked to heteroresistance to colistin in Enterobacter species. nih.gov
Salmonella spp. : The MacAB efflux pump has been implicated in colistin resistance. researchgate.net
Role of Efflux in Colistin (Sulfate) Expulsion
The precise mechanism by which large molecules like colistin are expelled by these pumps is still under investigation. However, it is believed that these pumps can recognize and transport colistin from the periplasm or the inner membrane back to the extracellular space. researchgate.net This active efflux reduces the intracellular concentration of colistin, preventing it from disrupting the bacterial membranes effectively. researchgate.net The overexpression of these efflux pumps can be triggered by mutations in their regulatory genes or by exposure to sub-lethal concentrations of antibiotics, leading to either stable resistance or heteroresistance. nih.gov
Table 2: Efflux Pumps Implicated in Colistin Resistance
| Efflux Pump | Bacterial Species | Family | Role in Resistance |
|---|---|---|---|
| AcrAB-TolC | K. pneumoniae, Enterobacter spp. | RND | Overexpression leads to colistin resistance and heteroresistance. nih.gov |
| AdeIJK | A. baumannii | RND | Implicated in colistin resistance. mdpi.com |
| EmrAB | A. baumannii | MFS | Overexpression expels colistin from the membrane. mdpi.com |
| KpnEF | K. pneumoniae | MFS | Upregulation contributes to colistin resistance. nih.gov |
| MacAB | Salmonella spp. | ABC | Associated with colistin resistance. researchgate.net |
| MexAB-OprM | P. aeruginosa | RND | Contributes to colistin resistance. researchgate.net |
| MexXY-OprM | P. aeruginosa | RND | Contributes to colistin tolerance and acquired resistance. asm.org |
Outer Membrane Protein Alterations (e.g., OprH, OprD, OmpW)
Alterations in the expression or function of outer membrane proteins (OMPs), also known as porins, can contribute to colistin resistance. nih.govnih.gov OMPs form channels through the outer membrane, controlling the influx and efflux of various molecules. frontiersin.org
In P. aeruginosa, the loss of the OprD porin, which is involved in the transport of basic amino acids and carbapenems, has been associated with reduced susceptibility to colistin. nih.gov Conversely, in A. baumannii, the OmpW protein has been shown to be involved in colistin binding. researchgate.netresearchgate.net Downregulation of OmpW has been observed in colistin-resistant mutants, suggesting that reduced expression of this porin may decrease the binding of colistin to the bacterial surface. nih.gov Additionally, the OprH porin in P. aeruginosa can be overexpressed under magnesium-limiting conditions, leading to a reduction in outer membrane permeability and contributing to intrinsic resistance to polymyxins. nih.gov
Capsule Polysaccharide (CPS) Overproduction and Modification (e.g., Cpx, Rcs regulators, ugd gene)
The overproduction and modification of the capsule polysaccharide (CPS) layer that surrounds the bacterial cell can also confer resistance to colistin. nih.govnih.govmdpi.com This thickened capsule can act as a physical barrier, trapping colistin molecules before they can reach their target on the outer membrane. nih.gov
In K. pneumoniae, the upregulation of capsule biosynthesis is a recognized mechanism of colistin resistance. nih.gov This process can be controlled by regulatory systems such as the Cpx (conjugative pilus expression) and Rcs (regulator of capsule synthesis) pathways. nih.govnih.gov The Cpx response, an envelope stress response system, can be activated to protect the cell from various stressors, including certain antibiotics. nih.gov Activation of the Rcs system can lead to increased capsule production. nih.gov
The ugd gene, which is involved in the biosynthesis of UDP-glucose, a precursor for both LPS modification (L-Ara4N synthesis) and capsule polysaccharide synthesis, plays a crucial role in this process. asm.orgnih.gov Upregulation of the ugd gene can therefore contribute to colistin resistance through both LPS modification and capsule overproduction. nih.gov
Heteroresistance Mechanisms and Genetic Determinants (e.g., lpxA, lpxC, lpxD)
Colistin heteroresistance is a phenomenon where a bacterial population that appears susceptible to colistin by standard testing methods contains a subpopulation of resistant cells. researchgate.net This resistant subpopulation can grow in the presence of colistin, often leading to treatment failure. researchgate.net Heteroresistance is considered an intermediate stage in the development of full resistance. nih.gov
The mechanisms underlying heteroresistance are diverse and can involve the transient activation of the same pathways responsible for stable resistance, such as the PmrA-PmrB and PhoP-PhoQ two-component systems and the overexpression of efflux pumps. nih.govresearchgate.net
A significant mechanism leading to high-level colistin resistance, which can also manifest as heteroresistance, is the complete loss of LPS from the outer membrane. nih.gov This drastic alteration is typically caused by mutations in the genes responsible for the biosynthesis of lipid A, the anchor of LPS in the outer membrane. nih.gov The key genes in this pathway are lpxA, lpxC, and lpxD. nih.govelsevierpure.comnih.govplos.org
lpxA : Encodes a UDP-N-acetylglucosamine acyltransferase, which catalyzes the first step of lipid A biosynthesis. nih.govplos.org
lpxC : Encodes a UDP-3-O-(3-hydroxymyristoyl) N-acetylglucosamine deacetylase, which catalyzes the second and committed step in the pathway. nih.govplos.org
lpxD : Encodes a UDP-3-O-(3-hydroxymyristoyl) glucosamine (B1671600) N-acyltransferase, responsible for the third step of lipid A synthesis. nih.govplos.org
Mutations, including deletions, point mutations, and insertions, in any of these lpx genes can disrupt the lipid A biosynthetic pathway, leading to a complete absence of LPS on the bacterial surface. nih.govelsevierpure.com Without its primary target, colistin is rendered ineffective. This mechanism has been particularly well-described in Acinetobacter baumannii. nih.govelsevierpure.com
Plasmid-Mediated Resistance Mechanisms
The emergence of plasmid-mediated resistance to colistin represents a significant global health threat, as it allows for the rapid dissemination of resistance between different bacterial species and strains. nih.govnih.gov This mechanism is primarily associated with the acquisition of mobile colistin resistance (mcr) genes. mdpi.com
Mobile Colistin Resistance (mcr) Genes (mcr-1 to mcr-10 and their variants)
The primary mechanism for plasmid-mediated colistin resistance is the expression of mcr genes, which encode phosphoethanolamine transferase enzymes. researchgate.netbohrium.com These enzymes catalyze the addition of a phosphoethanolamine (pEtN) moiety to the lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. nih.govnih.gov This modification reduces the net negative charge of the LPS, thereby decreasing its binding affinity for the positively charged colistin molecule. mdpi.comnih.gov
Since the initial discovery of mcr-1 in China in 2015, a growing number of mcr gene variants have been identified worldwide in bacteria isolated from human, animal, food, and environmental sources. nih.govnih.govnih.gov To date, ten distinct mcr gene families, designated mcr-1 through mcr-10, have been characterized, along with numerous subtypes within these families. nih.govmdpi.comnih.gov These genes are considered a serious public health concern because their location on mobile genetic elements facilitates their spread. nih.gov
The different mcr gene families and their variants exhibit varying degrees of nucleotide and amino acid sequence identity. asm.orgtandfonline.com For instance, mcr-2 shares 77.3% nucleotide identity with mcr-1. asm.org The mcr-3 gene has approximately 45% and 47% nucleotide identity to mcr-1 and mcr-2, respectively. asm.org More recently discovered variants like mcr-9 and mcr-10 also show distinct identities but share the same fundamental resistance mechanism. tandfonline.com The presence of these genes has been reported in numerous Enterobacteriaceae species, including Escherichia coli, Klebsiella pneumoniae, and Salmonella enterica, as well as in other Gram-negative bacteria like Aeromonas species. nih.govasm.org
Table 1: Overview of Mobile Colistin Resistance (mcr) Genes
| Gene Family | Year First Reported | Noteworthy Characteristics | Common Bacterial Hosts | References |
|---|---|---|---|---|
| mcr-1 | 2015 | First mobile colistin resistance gene discovered; numerous variants exist. nih.govasm.org | Escherichia coli, Klebsiella pneumoniae, Salmonella spp. | mdpi.comnih.govasm.org |
| mcr-2 | 2016 | Shares about 81% amino acid identity with MCR-1. asm.org | Escherichia coli | asm.org |
| mcr-3 | 2017 | Found to coexist with up to 18 other resistance genes on a single plasmid. asm.org | Escherichia coli, Klebsiella pneumoniae, Salmonella spp. | asm.org |
| mcr-4 | 2017 | Detected in Salmonella and E. coli isolates. | Salmonella spp., Escherichia coli | ekb.eg |
| mcr-5 | 2017 | Identified in Salmonella Paratyphi B. | Salmonella spp. | nih.gov |
| mcr-6 | 2018 | Originally identified in Moraxella spp. | Moraxella spp. | researchgate.net |
| mcr-7 | 2018 | Found in Klebsiella pneumoniae. | Klebsiella pneumoniae | nih.gov |
| mcr-8 | 2018 | Identified in Klebsiella pneumoniae. | Klebsiella pneumoniae | researchgate.net |
| mcr-9 | 2019 | Can be induced; often found in phenotypically susceptible isolates. asm.org | Enterobacter spp., Salmonella spp. | nih.govasm.org |
| mcr-10 | 2020 | Highest identity with mcr-9; found in various Enterobacteriaceae. tandfonline.comcapes.gov.br | Enterobacter roggenkampii, other Enterobacteriaceae | nih.govtandfonline.comcapes.gov.br |
Horizontal Gene Transfer and Global Dissemination Dynamics
The rapid global spread of mcr genes is a direct consequence of horizontal gene transfer (HGT), a process where genetic material is moved between organisms other than by vertical transmission from parent to offspring. nih.govnih.gov HGT is the primary driver for the dissemination of antibiotic resistance, allowing resistance genes to cross species and geographical boundaries. frontiersin.orgyoutube.com The mcr genes are frequently located on mobile genetic elements (MGEs) such as plasmids, which can be transferred between bacteria through conjugation. nih.govfrontiersin.org
Various plasmid types, including IncI2, IncHI2, and IncX4, have been identified as vectors for mcr-1. nih.govnih.gov The association of mcr genes with these highly mobile plasmids has facilitated their swift transmission among diverse bacterial populations in humans, animals, and the environment. nih.govnih.gov The global distribution of mcr-1, for example, is attributed to a single mobilization event by an ISApl1 transposon that occurred in the mid-2000s, followed by extensive demographic expansion. core.ac.uk This has led to the detection of mcr-1 in numerous countries across five continents shortly after its initial discovery. nih.gov The overuse of colistin in agriculture, particularly in livestock, is believed to have created the selective pressure that drove the initial emergence and spread of mcr-1. nih.govnih.gov
Relationship to Chromosomal pmrC Gene Homologs
It is hypothesized that the plasmid-borne mcr genes originated from chromosomal homologs found in various environmental bacteria. nih.gov These chromosomal genes, such as pmrC (also known as eptA), also encode phosphoethanolamine transferases and are involved in LPS modification. nih.govnih.gov Phylogenetic analyses suggest that different mcr genes have distinct origins. For example, mcr-1 and mcr-2 are thought to have evolved from intrinsic mcr-like genes in Moraxella species. researchgate.net Similarly, mcr-9 and mcr-10 likely originated from the chromosome of Buttiauxella species. researchgate.net The pmrC gene is part of the pmrCAB operon, which regulates LPS modification in response to environmental signals. nih.gov The mobilization of these ancestral chromosomal genes onto plasmids is a critical evolutionary step that led to their ability to spread rapidly via HGT. researchgate.netnih.gov
Intrinsic Resistance in Naturally Resistant Bacterial Species
Some bacterial species are naturally, or intrinsically, resistant to colistin, meaning that most wild-type strains are resistant without the acquisition of mobile resistance genes. nih.govresearchgate.net This intrinsic resistance is a stable, species-specific characteristic. researchgate.net Notable examples of Gram-negative bacteria with intrinsic resistance to colistin include Proteus mirabilis, Serratia marcescens, Burkholderia species, and Neisseria meningitidis. nih.govnih.gov The mechanisms in these organisms often parallel the acquired resistance mechanisms, involving modifications to the LPS that prevent effective binding of colistin. nih.govnih.gov
Genetic Determinants of Intrinsic Resistance (e.g., arnBCADTEF, eptB gene expression)
The genetic basis for intrinsic colistin resistance involves the constitutive or induced expression of specific chromosomal gene systems that modify the bacterial outer membrane. nih.govnih.gov
A primary mechanism is the modification of lipid A through the addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N). asm.org This process is mediated by the enzymes encoded in the arnBCADTEF operon (also known as pmrHFIJKLM). nih.govmdpi.com The addition of the positively charged L-Ara4N molecule to the phosphate groups of lipid A neutralizes the negative charge of the LPS, repelling the cationic colistin molecule. nih.govmdpi.com In intrinsically resistant species like Proteus mirabilis and Serratia marcescens, the expression of the arnBCADTEF operon leads to this protective modification. nih.gov
Another key genetic determinant is the expression of genes encoding phosphoethanolamine transferases, such as eptB. nih.govnih.gov Similar to the MCR enzymes, these chromosomal enzymes add phosphoethanolamine to lipid A, reducing its net negative charge. nih.govnih.gov In some bacteria, the interplay between different resistance determinants, such as the co-expression of eptB and acquired mcr genes, can further enhance the level of colistin resistance. nih.gov
Evolutionary Trajectories of Colistin (Sulfate) Resistance Development
The development of colistin resistance is an adaptive process that can follow multiple evolutionary pathways, even within the same bacterial species. nih.govresearchgate.netnih.gov These trajectories involve a variety of genetic alterations, from single nucleotide polymorphisms (SNPs) and insertions/deletions to the integration of insertion sequence (IS) elements. researchgate.netnih.gov These mutations typically affect genes involved in LPS biosynthesis and modification, as well as those related to bacterial capsule structures. nih.govresearchgate.net
Studies involving the in-vitro evolution of Klebsiella pneumoniae and Pseudomonas aeruginosa have shown that resistance can develop swiftly upon exposure to colistin. asm.orgnih.govasm.org In many cases, the development of resistance does not impose a significant fitness cost on the bacteria, suggesting that resistance can be stably maintained in a population even without continuous antibiotic pressure. nih.govrug.nl
The evolutionary pathways are often highly stereotypic for a given strain, yet diverse across different strains. asm.org For example, experiments with P. aeruginosa have shown that mutations frequently occur in the two-component system genes pmrA/B and phoP/Q, which regulate the arnBCADTEF operon responsible for L-Ara4N addition to lipid A. asm.org In K. pneumoniae, resistance evolution often involves mutations in genes associated with LPS modification and capsule synthesis. umcutrecht.nl The evolution of colistin resistance can also have pleiotropic effects, such as increasing the bacteria's resistance to host antimicrobial peptides and, in some cases, enhancing virulence. nih.govelifesciences.org This highlights the complex and multifaceted nature of colistin resistance evolution, which can be driven by both chromosomal mutations and the acquisition of mobile genetic elements. rug.nlnih.gov
Single Nucleotide Polymorphisms (SNPs), Insertions, and Deletions
Chromosomal mutations are a primary driver of acquired colistin resistance in many Gram-negative bacteria. These mutations, which include single nucleotide polymorphisms (SNPs), insertions, and deletions, frequently occur in genes that regulate LPS modification. mdpi.comdovepress.com
The most commonly affected genes are those encoding the two-component systems PhoP-PhoQ and PmrA-PmrB, as well as the mgrB gene, which encodes a negative regulator of the PhoP-PhoQ system. mdpi.comdovepress.com Mutations in phoP and phoQ have been identified as a cause of acquired resistance in K. pneumoniae and E. coli. dovepress.com Similarly, mutations within the pmrA and pmrB genes are a frequent mechanism of resistance in E. coli. dovepress.com
In Klebsiella pneumoniae, alterations to the mgrB gene are the most prevalent mechanism of colistin resistance. nih.govdovepress.com The MgrB protein is a small, 47-amino-acid membrane protein that inhibits the PhoQ sensor kinase, thereby downregulating the PhoP-PhoQ cascade. mdpi.comdovepress.com Mutations that disrupt mgrB function lead to the constitutive activation of the PhoP-PhoQ system. This, in turn, upregulates the pmrHFIJKLM (or arnBCADTEF) operon, resulting in the synthesis and addition of L-Ara4N to lipid A and subsequent colistin resistance. nih.govnih.gov
Various types of mutations have been reported in mgrB, including:
Nonsense mutations: These introduce a premature stop codon, leading to a truncated and non-functional protein. dovepress.com
Missense mutations: These result in amino acid substitutions that can inactivate the protein. nih.gov
Deletions and Insertions: Small-scale insertions or deletions can cause frameshift mutations, while larger deletions can remove the entire gene locus. frontiersin.orgdovepress.com
The table below summarizes key chromosomal mutations leading to colistin resistance.
| Gene | Type of Mutation | Bacterial Species | Effect |
| mgrB | Nonsense, Missense, Deletions, Insertions | Klebsiella pneumoniae, Klebsiella oxytoca nih.gov | Inactivation of the negative regulator of PhoP-PhoQ, leading to its constitutive activation. nih.govdovepress.com |
| pmrA / pmrB | SNPs (substitutions) | E. coli, A. baumannii, K. pneumoniae dovepress.comresearchgate.net | Constitutive activation of the PmrA-PmrB system, leading to LPS modification. dovepress.com |
| phoP / phoQ | SNPs (substitutions) | E. coli, K. pneumoniae, Salmonella spp. frontiersin.orgdovepress.com | Constitutive activation of the PhoP-PhoQ system. frontiersin.org |
| crrB | SNPs (substitutions) | K. pneumoniae mdpi.comnih.gov | Mediates resistance through the addition of both L-Ara4N and PEtN to lipid A. nih.gov |
Integration of Insertion Sequence Elements
A significant mechanism for the inactivation of resistance-related genes, particularly mgrB, is the integration of insertion sequence (IS) elements. nih.gov IS elements are mobile genetic segments that can transpose from one genomic location to another, including from plasmids to the chromosome. nih.govfrontiersin.org Their insertion into a coding or regulatory sequence can disrupt gene function, leading to a phenotypic change, such as antibiotic resistance. nih.gov
Insertional inactivation of mgrB is a prominent cause of colistin resistance in K. pneumoniae. nih.govresearchgate.net Several different IS elements have been implicated, often originating from plasmids that co-harbor other resistance genes, such as those for carbapenemases. researchgate.net This phenomenon highlights a mechanism for the de novo acquisition of colistin resistance under antibiotic pressure. nih.gov A study of 49 colistin- and carbapenem-resistant K. pneumoniae isolates found that 65.3% had alterations in the mgrB gene, and 42.9% of all isolates contained IS elements within mgrB or the surrounding crrCAB region. nih.gov
In Acinetobacter baumannii, the insertion of ISAba11 into the lipid A biosynthesis genes lpxA or lpxC has been shown to cause a complete loss of LPS production, resulting in high-level colistin resistance. asm.org
The table below lists common IS elements and their role in conferring colistin resistance.
| Insertion Sequence | Target Gene(s) | Bacterial Species | Reported Findings |
| ISKpn26 (IS5-like) | mgrB | Klebsiella pneumoniae | Frequently found to disrupt mgrB, leading to resistance. researchgate.netnih.gov In vivo models show it increases the risk of colistin treatment failure. nih.govnih.gov |
| IS903B | mgrB | Klebsiella pneumoniae | Identified as a cause of mgrB inactivation in clinical isolates. frontiersin.orgresearchgate.net Plasmids are a likely donor of this IS element. frontiersin.org |
| ISKpn14 | mgrB | Klebsiella pneumoniae | Associated with colistin resistance through mgrB disruption. researchgate.netnih.gov |
| ISL3 (ISKpn25) | mgrB | Klebsiella pneumoniae | Transposition from plasmids into mgrB mediates colistin resistance. researchgate.net |
| ISEcp1, IS10R | mgrB, crrCAB region | Klebsiella pneumoniae | Found in or near key regulatory genes, indicating an association with colistin resistance. nih.gov |
| ISAba11 | lpxA, lpxC | Acinetobacter baumannii | Inactivates lipid A biosynthesis, causing complete loss of LPS and high-level resistance. asm.org |
Impact on Bacterial Fitness and Cross-Resistance (e.g., to LL-37)
Impact on Bacterial Fitness
The fitness cost associated with colistin resistance is not uniform and appears to depend on the specific resistance mechanism, the bacterial species, and the genetic background of the strain. nih.govresearchgate.net
Variable Effects: In some cases, resistance comes with a significant fitness cost. For instance, Pseudomonas aeruginosa clones with mutations in phoQ showed lower fitness compared to wild-type strains. researchgate.net However, other resistance mutations in the same species, such as in pmrB, resulted in fitness levels comparable to the wild type. researchgate.net
Host-Dependent Cost: The acquisition of the plasmid-borne mcr-1 gene did not impair the fitness of Escherichia coli but did negatively affect the growth rate of Klebsiella pneumoniae. nih.gov
Compensatory Mutations: Bacteria can acquire secondary, compensatory mutations that alleviate the fitness cost of resistance. nih.gov This allows for the stabilization and dissemination of resistant strains in clinical environments. nih.gov
Competitive Ability: Studies on K. pneumoniae have shown that while resistance mutations did not always affect the growth rate, they could reduce the bacterium's competitive ability against susceptible strains. researchgate.net
Cross-Resistance to LL-37
LL-37 is a human cationic antimicrobial peptide (cathelicidin) that plays a crucial role in the innate immune response. Its mechanism of action, which involves targeting the bacterial membrane, is similar to that of colistin. This similarity creates the potential for cross-resistance. nih.gov
Acinetobacter baumannii : A strong positive correlation has been observed between colistin resistance and resistance to LL-37 in clinical isolates. nih.gov Importantly, analysis of isolates taken from patients before and after colistin treatment showed that the use of the antibiotic induced increased resistance to host antimicrobials like LL-37. nih.gov
Klebsiella pneumoniae : Cross-resistance between colistin and LL-37 has been demonstrated in K. pneumoniae, but this effect was primarily observed at high concentrations of LL-37 (≥50 μg/ml). nih.gov This suggests that cross-resistance may be most relevant in physiological settings where LL-37 concentrations are elevated, such as during active infection or inflammation. nih.gov The resistance is often mediated by the same mgrB-PhoP/Q axis responsible for colistin resistance. researchgate.net
Escherichia coli : Despite the potential for cross-resistance, some studies have explored the synergistic effects of using LL-37 and colistin in combination. This combination was effective against multidrug-resistant E. coli isolates, suggesting a complex interaction that may be exploitable for therapeutic purposes. researchgate.netbohrium.com
The development of cross-resistance to innate immune components like LL-37 is a concerning consequence of colistin use, as it could potentially impair the host's ability to control infections. nih.gov
Structure Activity Relationship Sar Studies of Colistin Sulfate and Its Derivatives
Importance of the Cyclic Heptapeptide (B1575542) Moiety
The cyclic heptapeptide is a cornerstone of the colistin (B93849) molecule, essential for its structural integrity and antimicrobial function. nih.govnih.gov This ring, along with a linear tripeptide side chain, forms the cationic polypeptide structure of colistin. nih.gov Key structural features of the polymyxin (B74138) molecule include the heptapeptide backbone itself and a critical hydrophobic motif located at positions R6 (D-leucine in colistin) and R7 (L-leucine) within the ring. mdpi.com The stability of this cyclic structure is crucial for activity; research has shown that enzymatic cleavage of the peptide bond between the linear tripeptide side chain and the heptapeptide ring, or cleavage within the ring itself, results in the inactivation of the antibiotic. nih.gov This underscores the necessity of the intact cyclic moiety for colistin to exert its bactericidal effects against Gram-negative bacteria. nih.gov
Role of the N-Terminal Acyl Moiety and Fatty Acyl Chain Length
The N-terminal fatty acyl chain is an indispensable component for the antimicrobial activity of colistin. mdpi.com This hydrophobic tail is purported to penetrate the outer membrane of Gram-negative bacteria, disrupting the packing of the lipid A fatty acyl chains. mdpi.com Isothermal titration calorimetry studies have confirmed that the hydrophobic contribution from this acyl chain is the primary energetic force driving the complexation of polymyxins with lipopolysaccharide (LPS). mdpi.com
The critical role of this moiety became evident from studies on polymyxin nonapeptides, which lack the N-terminal fatty acyl-Dab¹ segment. mdpi.com These nonapeptides, while lacking direct antimicrobial activity, can still bind to LPS and permeabilize the outer membrane, sensitizing bacteria to other antibiotics. This demonstrates that while the entire molecule is needed for bactericidal action, the acyl chain is the key initiator of membrane disruption. mdpi.com
The length and structure of the fatty acyl chain significantly influence antimicrobial potency.
Optimal Length: For naturally occurring polymyxins, the ideal fatty acyl chain length is generally between seven and nine carbon atoms (C7-C9).
Shorter Chains: Acyl chains shorter than this optimal range lead to a decrease in LPS-binding affinity.
Significance of Diaminobutyric Acid (Dab) Residues and their Cationic Nature
The potent bactericidal activity of colistin is heavily reliant on the presence of positively charged L-α,γ-diaminobutyric acid (Dab) residues. mdpi.com Colistin's structure contains six Dab residues, five of which have their γ-amino groups free. nih.gov At physiological pH, these amino groups are protonated, giving the molecule a strong net positive charge of +5. mdpi.com
This cationic nature is fundamental to the initial stage of colistin's mechanism of action. mdpi.com
Electrostatic Attraction: The positively charged Dab residues engage in a strong electrostatic interaction with the negatively charged phosphate (B84403) groups of lipid A in the outer membrane of Gram-negative bacteria. nih.gov
Cation Displacement: This interaction allows colistin to competitively displace divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺), which normally stabilize the LPS monolayer by bridging adjacent lipid A molecules. mdpi.com
Membrane Destabilization: The displacement of these cations disrupts and destabilizes the outer membrane, increasing its permeability and facilitating the subsequent insertion of the colistin molecule, leading to cell death.
The amino groups on the side chains of the Dab residues are the primary contributors to the hydrogen bonding and electrostatic interactions that stabilize the colistin-LPS complex, making them essential for its antimicrobial efficacy.
Chemical Modifications and Antimicrobial Activity Profiling
To improve upon the therapeutic profile of colistin, extensive chemical modifications have been explored. These studies focus on altering specific parts of the molecule to enhance activity, broaden the spectrum, or overcome resistance, providing deeper insights into its SAR.
Modifications at the N-terminus, specifically through Nα-acylation, have been a significant area of research. Early studies often used colistin nonapeptide (CNP), which lacks the native fatty acid, as a scaffold for adding new acyl groups. mdpi.com
A comprehensive study by Sakura and colleagues delivered significant SAR data on Nα-acylated derivatives, revealing that the length of the new fatty acyl chain is a key determinant of activity. mdpi.com It was found that derivatives with longer chains (C9-C14) were more effective against polymyxin-resistant bacteria, whereas those with C10 and C12 chains were optimal for susceptible strains. mdpi.com
Further research involved synthesizing n-fattyacyl mono-aminoacyl derivatives of CNP. The general finding was that extending the peptide chain at the N-terminus with an acylated α-amino acid tended to reduce antimicrobial activity. However, an exception was noted for derivatives containing β-alanine.
| Derivative | Key Structural Modification | Observed Antimicrobial Activity Profile |
|---|---|---|
| n-Fattyacyl α-aminoacyl CNPs | Elongation of the peptide chain with acylated α-amino acids (e.g., Glycine, L-Alanine) | Generally reduced antimicrobial activity and a narrower spectrum against Gram-negative bacteria compared to colistin. |
| n-Dodecanoyl β-alanyl-CNP | Acylation with a C12 fatty acid and β-alanine | Showed a unique antimicrobial spectrum, with inhibitory activity against colistin-insensitive species like Serratia marcescens and Proteus morganii at concentrations of 25 and 50 mcg/ml, respectively. |
The five free γ-amino groups of the Dab residues are the primary source of colistin's essential polycationic nature. nih.gov Consequently, modifications at these positions are less common and generally considered detrimental to antimicrobial activity. The electrostatic attraction between these positive charges and the negative charges on bacterial LPS is the critical first step in its mechanism of action. mdpi.com Many synthetic strategies for creating colistin derivatives proceed without protecting these γ-amino groups, indicating their reactivity but also highlighting the risk of unintended modifications that could neutralize their charge and abolish activity. mdpi.com Therefore, maintaining the unmodified, cationic state of the Nγ-amino groups is considered paramount for preserving the potent bactericidal properties of the molecule.
Design and Synthesis of Novel Polymyxin-Like Lipopeptide Derivatives
Driven by the need for safer and more potent antibiotics, significant effort has been dedicated to the rational design and synthesis of novel lipopeptides that mimic or improve upon the polymyxin scaffold. mdpi.com These strategies often leverage SAR insights to introduce targeted modifications.
One approach involves using an SAR-based hypothesis to design lipopeptides that can overcome specific resistance mechanisms. For example, derivatives have been created by modifying the core polymyxin scaffold to enhance hydrophobic interactions with lipid A, thereby targeting polymyxin-resistant bacteria. mdpi.com
Solid-phase peptide synthesis is a common and powerful technique used to create libraries of novel analogues. This method allows for systematic modifications at various positions, including the N-terminal fatty acyl group, the linear tripeptide segment, and the cyclic heptapeptide. For instance, one study synthesized eighteen new polymyxin analogues with diverse structural changes to probe structure-nephrotoxicity relationships.
| Derivative Type | Design Strategy | Purpose of Modification | Reference |
|---|---|---|---|
| Fluorescent Polymyxin Probes (FADDI-285, FADDI-286) | Regio-selective modification of the polymyxin B core at the N-terminus and at the hydrophobic positions 6 and 7. | To create probes for imaging polymyxin penetration and localization in bacteria while retaining antimicrobial activity. | |
| Dansyl-Polymyxin Probe | Regio-selective modification to create a fluorescent probe that maintains the pharmacological properties of the parent polymyxin B. | To facilitate molecular imaging studies on the mode of action and pharmacokinetics. | |
| Polymyxin B Analogues with Disulfide Isosters | Insertion of a disulfide bridge to mimic the spatial structure of the native peptide. | To create novel peptidomimetics with potential antimicrobial activity. | |
| Core-Modified Lipopeptides | Modification of the polymyxin scaffold (e.g., at position R7 with L-octylglycine) to accentuate hydrophobic interactions. | To overcome polymyxin resistance by enhancing interactions with modified lipid A. | mdpi.com |
These synthetic efforts not only aim to produce new therapeutic candidates but also serve to deepen the fundamental understanding of the complex SAR of this vital class of last-resort antibiotics. mdpi.com
Synergistic Antimicrobial Strategies with Colistin Sulfate
Combination with Conventional Antimicrobials
Combining colistin (B93849) with other established antimicrobial drugs is a prominent approach to broaden its spectrum of activity and achieve synergistic killing of resistant bacteria and fungi.
Synergy with Other Antibiotics (e.g., Tigecycline (B611373), Meropenem (B701), Rifampicin)
Research has demonstrated that pairing colistin with other antibiotics can lead to enhanced bactericidal effects against challenging MDR Gram-negative bacteria.
Tigecycline: The combination of colistin and tigecycline has been investigated for its potential to treat infections caused by MDR Acinetobacter baumannii and Klebsiella pneumoniae-producing carbapenemase (KPC) strains. While some studies suggest a microbiological and pharmacodynamic benefit in using this combination for bacteremic infections, others have reported instances of antagonism in a murine thigh infection model against KPC-producing Enterobacteriaceae. frontiersin.orgresearchgate.net The efficacy of this combination can be strain-dependent. frontiersin.orgresearchgate.net
Meropenem: The synergy between colistin and meropenem is particularly notable against extensively drug-resistant Acinetobacter baumannii (XDR-AB) and carbapenem-resistant Klebsiella pneumoniae. nih.govnih.govbenthamdirect.comresearchgate.net In a murine thigh-infection model, combination therapy with colistin plus meropenem resulted in synergistic inhibition against XDR-AB strains, especially when the minimum inhibitory concentration (MIC) for meropenem was ≤32 mg/L. nih.gov For strains with higher meropenem MICs (≥64 mg/L), the addition of meropenem did not significantly enhance colistin's efficacy. nih.gov Against colistin-resistant K. pneumoniae, combinations with meropenem exhibited synergism in a high percentage of isolates (81.82%). nih.govbenthamdirect.com
Rifampin: Rifampin has shown significant synergistic potential when combined with colistin against XDR-AB. In vivo studies have demonstrated that the addition of rifampin significantly improves the efficacy of colistin, showing a synergistic effect in 100% of tested strains after 24 hours of treatment. nih.gov This combination has been found to be more consistently efficacious than combinations with several other antibiotics in treating XDR-AB infections. nih.gov Combinations of colistin with rifampin have also demonstrated synergy against colistin-resistant Enterobacteriaceae. nih.gov
Table 1: Synergistic Effects of Colistin with Conventional Antibiotics
| Combination | Target Pathogen(s) | Key Findings |
|---|---|---|
| Colistin + Tigecycline | Acinetobacter baumannii, KPC-producing Enterobacteriaceae | Variable results; potential benefit but also antagonism observed. frontiersin.orgresearchgate.net |
| Colistin + Meropenem | Acinetobacter baumannii, Klebsiella pneumoniae | Synergistic, especially when meropenem MIC is low (≤32 mg/L). nih.govnih.govbenthamdirect.com |
| Colistin + Rifampin | Acinetobacter baumannii, Colistin-resistant Enterobacteriaceae | Consistently high synergy observed in in vivo models. nih.govnih.gov |
Synergy with Antifungals (e.g., Fluconazole (B54011), Caspofungin, Amphotericin B, Econazole)
Interestingly, colistin has also been found to act synergistically with various antifungal agents, opening new avenues for treating resistant fungal infections.
Fluconazole: The combination of colistin and fluconazole has been shown to be effective against Candida albicans and other pathogenic yeasts. nih.govnih.gov This synergy is particularly effective at reducing fluconazole tolerance. nih.gov Mechanistically, it is proposed that fluconazole's inhibition of ergosterol (B1671047) synthesis depletes the fungal cell membrane, allowing colistin to bind and permeabilize it more effectively. nih.govnih.gov Studies have reported that colistin with fluconazole exhibited synergy or partial synergy in 56% of tested yeast isolates. nih.govconsensus.appsciprofiles.com
Caspofungin: Strong synergistic interactions have been observed between colistin and caspofungin against Candida auris, with synergy reported in 100% of tested isolates in one study. scispace.com The proposed mechanism involves caspofungin altering the fungal cell wall, which in turn facilitates colistin's access to the fungal membrane. nih.govscispace.com This combination has also shown synergy or partial synergy against 56% of various yeast isolates. nih.govconsensus.appsciprofiles.com
Amphotericin B: Synergy between colistin and amphotericin B has been reported against common Candida species. mdpi.com One study found synergy in 75% of tested strains. mdpi.com The membrane-damaging properties of both drugs are thought to contribute to this enhanced effect. mdpi.com However, the interaction can be complex, with some studies noting antagonism against specific species like C. tropicalis. mdpi.com
Econazole (B349626): The antifungal drug econazole has been identified as a potent adjuvant for colistin against MDR Gram-negative bacteria, such as Acinetobacter baumannii. consensus.appnih.govnih.govresearchgate.netresearchgate.net Studies have demonstrated that this combination can eradicate both multidrug-resistant bacteria and their persister cell subpopulations. consensus.appnih.govnih.gov The synergistic mechanism involves colistin disrupting the bacterial membrane structure while econazole dissipates the proton motive force, leading to a cascade of membrane damage and cell death. nih.govnih.gov This allows for a much lower concentration of colistin to be effective. nih.gov
Table 2: Synergistic Effects of Colistin with Antifungals
| Combination | Target Pathogen(s) | Key Findings |
|---|---|---|
| Colistin + Fluconazole | Candida spp. | Reduces fluconazole tolerance; synergy in over half of isolates. nih.govnih.govconsensus.appsciprofiles.com |
| Colistin + Caspofungin | Candida auris, other yeasts | Strong synergy observed, particularly against C. auris. nih.govconsensus.appsciprofiles.comscispace.com |
| Colistin + Amphotericin B | Candida spp. | Synergistic against many common Candida species. mdpi.com |
| Colistin + Econazole | Acinetobacter baumannii | Potent synergy, effective against MDR strains and persisters. consensus.appnih.govnih.govresearchgate.netresearchgate.net |
Adjuvants and Small Molecules Enhancing Colistin (Sulfate) Activity
A growing area of research focuses on non-antibiotic compounds that can restore or enhance the antimicrobial activity of colistin. These adjuvants often work by targeting bacterial resistance mechanisms or cellular processes that sensitize the bacteria to colistin's action.
Efflux Pump Inhibitors (EPIs) (e.g., CCCP)
Efflux pumps are a significant mechanism of antibiotic resistance, actively expelling drugs from the bacterial cell. Inhibiting these pumps can restore antibiotic susceptibility.
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP): CCCP is an efflux pump inhibitor that has been shown to reverse colistin resistance in various Gram-negative bacteria, including Acinetobacter baumannii, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Stenotrophomonas maltophilia. nih.govnih.gov By disrupting the proton motive force that powers many efflux pumps, CCCP can significantly decrease the MICs of colistin-resistant strains. nih.govnih.gov Time-kill assays have demonstrated that CCCP can suppress and even reverse colistin resistance, particularly in A. baumannii and S. maltophilia. nih.gov
Natural Compounds and Derivatives (e.g., Farnesol, Eugenol (B1671780), Carvacrol (B1668589), Thymol)
Compounds derived from natural sources have emerged as promising adjuvants for colistin.
Farnesol: This naturally occurring sesquiterpenoid has been shown to have synergistic effects when combined with colistin against colistin-resistant Gram-negative bacteria. sciprofiles.com
Eugenol: A component of clove oil, eugenol exhibits synergistic activity with colistin against colistin-resistant Escherichia coli. mdpi.comresearchgate.net Studies suggest that this combination can significantly down-regulate the expression of the mcr-1 gene, which confers plasmid-mediated colistin resistance. mdpi.comresearchgate.net
Carvacrol: This phenolic monoterpenoid, found in the essential oils of oregano and thyme, shows antibacterial and anti-biofilm activity against colistin-heteroresistant Acinetobacter baumannii. nih.govbenthamdirect.commdpi.com In combination with colistin, carvacrol has demonstrated synergistic effects against colistin-resistant A. baumannii strains. mdpi.com
Thymol (B1683141): A natural monoterpenoid phenol (B47542) found in thyme oil, thymol can act as an adjuvant to restore colistin's efficacy against resistant Gram-negative bacteria. nih.govnih.govresearchgate.net The combination of thymol and colistin has a synergistic effect, which is thought to be due to their complementary actions against the bacterial membrane. nih.govresearchgate.net This combination can also inhibit the formation of bacterial biofilms. nih.govresearchgate.net
Table 3: Natural Compounds as Colistin Adjuvants
| Compound | Target Pathogen(s) | Key Findings |
|---|---|---|
| Farnesol | Colistin-resistant Gram-negative bacteria | Synergistic effects observed. sciprofiles.com |
| Eugenol | Escherichia coli | Synergistic; down-regulates mcr-1 gene expression. mdpi.comresearchgate.net |
| Carvacrol | Acinetobacter baumannii | Anti-biofilm and synergistic activity against resistant strains. nih.govbenthamdirect.commdpi.com |
| Thymol | Gram-negative bacteria | Synergistic membrane-damaging effects; inhibits biofilm formation. nih.govnih.govresearchgate.net |
Oxethazaine (B1677858) as a Potential Adjuvant
The local anesthetic oxethazaine has been identified as a promising antibiotic adjuvant that can enhance the activity of colistin.
Oxethazaine: Studies have shown that oxethazaine can effectively restore the antibacterial activity of colistin against both mcr-positive and -negative MDR Gram-negative pathogens. nih.govcolab.ws The synergistic mechanism involves oxethazaine enhancing colistin's ability to disrupt the bacterial outer membrane and cytoplasmic membrane permeability. colab.ws Furthermore, the combination triggers the accumulation of reactive oxygen species, leading to further cell damage. colab.ws In vivo models have confirmed that oxethazaine significantly enhances the therapeutic efficacy of colistin. nih.govcolab.ws
Nanotechnology-Based Synergistic Approaches
Combination with Silver Nanoparticles (AgNPs)
The combination of colistin with silver nanoparticles (AgNPs) has emerged as a promising strategy to enhance antimicrobial activity against Gram-negative bacteria. nih.gov Studies have shown that this combination can lead to a synergistic effect, significantly lowering the minimum inhibitory concentrations (MICs) of both agents. mdpi.comnih.gov For instance, conjugating colistin to AgNPs has been shown to increase the drug loading to 11.55 ± 0.93% and result in higher activity against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa compared to either agent alone. nih.gov
The proposed mechanism for this synergy involves colistin disrupting the bacterial outer membrane, which in turn facilitates the penetration of AgNPs into the bacterial cell. mdpi.commdpi.com Once inside, AgNPs can exert their own antimicrobial effects, which include the generation of reactive oxygen species (ROS) that damage DNA, proteins, and lipids, as well as the inhibition of respiratory enzymes. mdpi.com This dual action of membrane disruption by colistin and intracellular damage by AgNPs leads to enhanced bacterial killing. nih.govnih.gov
Research has demonstrated the effectiveness of this combination against various multidrug-resistant pathogens. In one study, the combination of colistin and AgNPs showed significant synergistic action against pandrug-resistant Acinetobacter baumannii, leading to a reduction in the MICs of both substances by more than four-fold. nih.gov Another study highlighted that biogenic AgNPs combined with colistin exhibited the highest synergistic efficiency against a multidrug-resistant A. baumannii strain, with a synergistic proportion of 85.57%. mdpi.com
Furthermore, the conjugation of colistin with bimetallic silver-copper (B78288) oxide nanoparticles (Ag-CuO NPs) has shown even greater potential. This combination reduced the MIC of colistin four-fold compared to colistin-AgNPs against P. aeruginosa. nih.gov The rationale behind using colistin with metal nanoparticles lies in their ability to act synergistically; colistin's positive charge allows for strong interaction with the bacterial membrane, enhancing the uptake of the nanoparticles. researchgate.net
Table 1: Synergistic Effects of Colistin and Silver Nanoparticles (AgNPs) against various bacteria
| Bacterial Strain | Key Finding | Synergy Level | Reference |
|---|---|---|---|
| Acinetobacter baumannii (pandrug-resistant) | Combination of colistin and AgNPs (1:10 ratio) showed an eight-time reduction in inhibitory concentration. | Synergistic | nih.gov |
| Acinetobacter baumannii (multidrug-resistant) | Highest synergistic efficiency observed with a synergistic proportion of 85.57%. | Synergistic | mdpi.com |
| Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa | Colistin-conjugated AgNPs (Col-AgNPs) had higher activity than AgNPs or colistin alone. | Synergistic | nih.gov |
| Pseudomonas aeruginosa | Bimetallic Col-Ag-CuO NPs reduced the MIC four-fold compared to Col-Ag NPs. | Synergistic | nih.gov |
| Klebsiella pneumoniae (wild-type and AMR) | Co-exposure to combinations of AgNPs and colistin displayed synergy. | Synergistic | researchgate.net |
Supramolecular Assemblies for Colistin (Sulfate) Activity Modulation
Supramolecular chemistry offers novel approaches to enhance the antibacterial efficacy of colistin. By creating specific molecular assemblies, it is possible to modulate colistin's activity and overcome mechanisms that diminish its effectiveness.
A significant challenge in treating Gram-negative bacterial infections is the presence of free lipopolysaccharide (LPS), also known as endotoxin, which is released from the bacterial outer membrane. nih.govnih.gov This free LPS can bind to colistin, reducing the amount of antibiotic available to target the bacteria and thereby decreasing its antibacterial efficacy. nih.govnih.gov
To counteract this, researchers have developed "supramolecular traps." One such example involves the use of subnanometer gold nanosheets functionalized with methyl groups (SAuM). nih.govnih.gov These nanosheets are designed to selectively capture and sequester free LPS in the bloodstream. researchgate.netresearchgate.net The SAuM trap works by binding to the lipid A portion of the free LPS, effectively creating a steric hindrance that prevents the interaction between colistin and the free endotoxin. nih.govnih.gov By neutralizing the free LPS, the supramolecular trap ensures that more colistin remains available to act on the bacterial outer membrane, thus maximizing its antibacterial activity even at lower concentrations. nih.govresearchgate.net
The enhancement of colistin's activity through supramolecular strategies is based on specific molecular interactions. The primary mechanism of the gold nanosheet trap is the prevention of colistin sequestration by free LPS. nih.gov Colistin exerts its antibacterial effect by binding to the lipid A component of LPS in the outer membrane of Gram-negative bacteria. mdpi.com However, free LPS released during infection competes with the bacterial LPS for colistin binding. nih.gov
The supramolecular trap, such as the methylated gold nanosheet (SAuM), circumvents this competition. nih.gov It has a high affinity for the lipid A moiety of free LPS, effectively "trapping" it and preventing it from interacting with colistin. nih.govnih.gov This sequestration not only preserves the active concentration of colistin to target bacteria but also mitigates the harmful effects of endotoxemia caused by free LPS. nih.govresearchgate.net By blocking the interaction between lipid A and colistin, the supramolecular assembly allows the antibiotic to maintain its maximum efficacy, which can help in reducing the required therapeutic dose and potentially minimizing the risk of resistance development. nih.govnih.gov
Other supramolecular approaches involve engineering antimicrobial peptides (AMPs) with modules like ureido-pyrimidinone (UPy) to create self-assembling nanostructures. These positively charged assemblies show enhanced antibacterial activity by disrupting the bacterial membrane potential and binding to DNA. researchgate.net
Other Adjuvant Strategies (e.g., Dipicolinic Acid (DPA), Murepavadin)
Beyond nanoparticle and supramolecular strategies, other adjuvants have been investigated to potentiate colistin's activity. These adjuvants often work by targeting different bacterial pathways or structures, leading to a synergistic effect when combined with colistin.
One such promising adjuvant is murepavadin (B1661735) , an experimental antibiotic that inhibits the transport of LPS to the outer membrane. nih.gov By causing an accumulation of LPS in the cytoplasmic membrane, murepavadin makes Pseudomonas aeruginosa more susceptible to colistin. nih.gov In vitro and in vivo studies have shown that the combination of colistin and murepavadin leads to a significant increase in bacterial killing. nih.govresearchgate.net For example, in a mouse model of P. aeruginosa lung infection, the combination therapy resulted in a roughly 500-fold reduction in bacterial colony-forming units compared to the no-treatment control, whereas monotherapy with either drug had little effect. researchgate.net
Other compounds have also been identified as potential colistin adjuvants. Bavachin , a natural compound, has been shown to have a synergistic effect with colistin against colistin-resistant Gram-negative bacteria by inhibiting mcr-1 transcription and enhancing membrane disruption. nih.gov Similarly, the salicylanilide (B1680751) kinase inhibitor IMD-0354 and its novel benzimidazole (B57391) analogs have demonstrated the ability to restore colistin susceptibility in highly resistant Klebsiella pneumoniae and Acinetobacter baumannii. asm.org These adjuvants work without significantly affecting the activity of colistin against already susceptible bacteria. asm.org
The use of antibiotic adjuvants represents a critical strategy to extend the lifespan of last-resort antibiotics like colistin. researchgate.net These combinations can restore efficacy against resistant strains and potentially allow for lower, less toxic dosing. nih.gov
Advanced Research Methodologies and Approaches in Colistin Sulfate Studies
Molecular Biology Techniques in Resistance Mechanism Elucidation
Advanced molecular biology techniques are fundamental in deciphering the complex mechanisms behind colistin (B93849) resistance. These methods allow researchers to identify genetic determinants and understand the regulatory networks that bacteria employ to withstand the effects of this last-resort antibiotic.
Genomic and Transcriptomic Analyses (e.g., RNAseq, Whole Genome Sequencing (WGS))
Whole Genome Sequencing (WGS) and RNA sequencing (RNA-Seq) have become indispensable tools for investigating colistin resistance. nih.govasm.org WGS allows for the comprehensive analysis of the entire genetic makeup of a bacterial isolate, enabling the identification of mutations, insertions, and deletions that may confer resistance. nih.gov For instance, WGS has been instrumental in identifying mutations in genes such as mgrB, pmrA, pmrB, phoP, and phoQ in Klebsiella pneumoniae, which are linked to the modification of the lipopolysaccharide (LPS) target of colistin. nih.govnih.gov In a study of colistin-resistant K. pneumoniae from a Tunisian hospital, WGS revealed that all isolates had a mutated mgrB gene, highlighting it as a primary mechanism for resistance in that collection. nih.gov Similarly, studies on Acinetobacter baumannii and Escherichia coli have utilized WGS to pinpoint specific amino acid substitutions in the PmrAB two-component system that result in a resistant phenotype. nih.govresearchgate.netnih.gov
RNA-Seq provides a snapshot of the transcriptome, revealing which genes are actively being expressed and at what levels under specific conditions. This technique is crucial for understanding the global transcriptional response to colistin exposure and the changes in gene expression that underpin resistance. nih.govasm.org For example, RNA-Seq analysis of colistin-resistant K. pneumoniae has shown the upregulation of the pmrHFIJKLM operon, which is responsible for modifying lipid A with 4-amino-4-deoxy-L-arabinose (Ara4N). nih.gov This modification reduces the negative charge of the bacterial outer membrane, thereby decreasing its affinity for the cationic colistin molecule. asm.orgnih.gov By combining WGS and RNA-Seq, researchers can correlate specific genetic mutations with their functional consequences on gene expression, providing a more complete picture of the resistance mechanisms. nih.govbiorxiv.org This dual approach has revealed distinct genetic pathways to resistance, some involving mutations in the phoPQ or pmrAB systems, and others in a novel two-component system designated crrAB. nih.gov
Table 1: Key Genes and Mutations in Colistin Resistance Identified by WGS
| Gene/Operon | Bacterium | Role in Resistance | Reference |
| mgrB | Klebsiella pneumoniae | Negative regulator of the PhoP/PhoQ system; inactivation leads to LPS modification. | nih.govnih.gov |
| pmrA, pmrB | K. pneumoniae, E. coli, A. baumannii | Two-component system; mutations lead to upregulation of genes for LPS modification. | nih.govnih.govoup.com |
| phoP, phoQ | K. pneumoniae, E. coli | Two-component system; mutations activate PmrAB, leading to LPS modification. | nih.govasm.orgnih.gov |
| crrAB | Klebsiella pneumoniae | Two-component system; mutations lead to upregulation of pmrCAB and colistin resistance. | nih.gov |
| lpxA, lpxC, lpxD | Acinetobacter baumannii | Genes for lipid A biosynthesis; inactivation can lead to complete loss of LPS and high-level resistance. | researchgate.net |
Gene Expression Studies (e.g., operon analysis)
Gene expression studies, often utilizing quantitative reverse transcription PCR (qRT-PCR), provide targeted insights into the regulation of specific genes and operons involved in colistin resistance. These analyses are critical for validating findings from broader transcriptomic studies and for dissecting the function of specific regulatory circuits. nih.govresearchgate.net A primary focus of these studies is the operons responsible for the enzymatic modification of lipid A, which is the principal mechanism of chromosomally mediated colistin resistance. mdpi.comnih.gov
The arnBCADTEF operon (also known as pmrHFIJKLM) encodes the enzymes required for the synthesis and transfer of L-Ara4N to lipid A. nih.govmdpi.com Studies have consistently shown that the upregulation of this operon is a hallmark of colistin resistance in various Gram-negative bacteria. nih.govnih.gov Transcriptomic analysis has confirmed a significant increase in the mRNA expression levels of these genes in resistant strains compared to susceptible ones. nih.gov
The expression of the arn operon is controlled by two-component regulatory systems, primarily PmrA-PmrB and PhoP-PhoQ. mdpi.comnih.gov Low magnesium environments or specific mutations can activate these systems. nih.gov For example, the activation of PhoP-PhoQ can lead to increased expression of PmrD, which in turn post-transcriptionally stabilizes the PmrA-PmrB system, leading to the upregulation of the arn operon and genes like pmrC (or eptA), which adds phosphoethanolamine (PEtN) to lipid A. nih.govmdpi.com Inactivation of the negative regulator mgrB is a common mechanism that leads to the constitutive activation of the PhoP-PhoQ system and subsequent resistance. nih.govnih.gov
Biophysical and Biochemical Assays for Mechanism of Action and Resistance
Biophysical and biochemical assays are essential for characterizing the direct interaction between colistin and the bacterial cell envelope, and for understanding how resistance mechanisms interfere with this interaction.
Membrane Permeabilization Assays (e.g., NPN uptake, SYTOX Green, Cellular Leakage Assays)
These assays directly measure the membrane-disrupting activity of colistin. The N-phenyl-1-naphthylamine (NPN) uptake assay is widely used to assess outer membrane (OM) permeabilization. nih.govmicrobiologyresearch.orgplos.org NPN is a hydrophobic fluorescent probe that is normally excluded by the intact OM but fluoresces strongly when it enters a hydrophobic environment, such as the phospholipid layers exposed after membrane damage. microbiologyresearch.orgplos.org Studies using the NPN assay have revealed that colistin effectively permeabilizes the OM of both susceptible and resistant bacteria, indicating that resistance mechanisms often act to protect the inner cytoplasmic membrane (CM) rather than preventing the initial OM disruption. microbiologyresearch.orgnih.gov
The SYTOX Green assay is used to assess cytoplasmic membrane integrity. nih.govindiana.edu SYTOX Green is a high-affinity nucleic acid stain that cannot cross the membrane of live cells. nih.govindiana.eduthermofisher.com When the CM is compromised, the dye enters the cell, binds to nucleic acids, and exhibits a dramatic increase in fluorescence. nih.govfrontiersin.org This allows for the quantification of membrane-compromised cells and provides a measure of the bactericidal activity of membrane-active agents like colistin. nih.gov
Cellular leakage assays provide further evidence of membrane damage by measuring the release of intracellular components. elsevier.esnih.gov Spectrophotometric measurement of materials absorbing at 260 nm (indicative of nucleic acids) and 280 nm (indicative of proteins) in the cell supernatant after colistin treatment confirms that the antibiotic causes significant leakage of cellular contents, leading to cell death. elsevier.es
Table 2: Comparison of Membrane Permeabilization Assays
| Assay | Target Membrane | Principle | Key Finding for Colistin | Reference |
| NPN Uptake | Outer Membrane | Increased fluorescence of NPN dye upon entering the hydrophobic environment of a disrupted OM. | Colistin permeabilizes the OM of both susceptible and resistant strains. | nih.govmicrobiologyresearch.orgnih.gov |
| SYTOX Green | Cytoplasmic Membrane | Fluorescence of dye upon entering cells with compromised CM and binding to nucleic acids. | Quantifies cell death by measuring CM integrity; used to assess bactericidal kinetics. | nih.govindiana.edufrontiersin.org |
| Cellular Leakage | Cytoplasmic Membrane | Spectrophotometric detection of intracellular components (e.g., nucleic acids, proteins) released into the supernatant. | Confirms colistin-induced leakage of cellular contents, leading to cell death. | elsevier.esnih.gov |
Cation Displacement Studies
A critical first step in colistin's mechanism of action is its electrostatic interaction with the bacterial outer membrane. nih.govnih.gov Colistin, being polycationic, competitively displaces divalent cations, specifically magnesium (Mg²⁺) and calcium (Ca²⁺), that bridge and stabilize the negatively charged phosphate (B84403) groups of adjacent LPS molecules. nih.govasm.orgmjima.org This displacement is a key event that disrupts the structural integrity of the outer membrane, increasing its permeability and facilitating the subsequent steps of colistin's action. nih.govnih.govnih.gov Cation displacement studies, often performed using techniques that measure the binding or release of these ions from bacterial surfaces or model membranes, confirm this competitive interaction. nih.govasm.org The ability of excess Mg²⁺ to inhibit the synergistic activity of colistin with other agents further corroborates the importance of this displacement mechanism. asm.org
Lipid A Binding Affinity Measurements
The primary target of colistin is the lipid A moiety of the LPS. nih.govresearchgate.net The binding affinity between colistin and lipid A is a crucial determinant of the antibiotic's efficacy. Resistance mechanisms primarily function by modifying the lipid A structure to reduce this binding affinity. nih.govresearchgate.net These modifications involve the addition of positively charged groups, such as L-Ara4N and PEtN, to the phosphate groups of lipid A. plos.orgnih.gov This reduces the net negative charge of the lipid A, weakening the electrostatic attraction for the positively charged colistin molecule. researchgate.netplos.org Techniques like Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry can be used to rapidly detect these lipid A modifications by identifying the mass shifts they cause, providing a proxy for reduced binding affinity and resistance. nih.govplos.org Direct binding affinity can be studied using various biophysical methods, including those employing model lipid membranes, which confirm that colistin interacts with high affinity to LPS. nih.gov
Computational Modeling and Theoretical Calculations of Colistin (Sulfate) Interactions
Computational modeling and theoretical calculations have become indispensable tools for elucidating the complex interactions of colistin at a molecular level. These in silico approaches provide dynamic, atomistic insights that complement experimental data, offering a deeper understanding of the mechanisms of action and resistance.
Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic interactions between drugs and biological membranes. nih.govfrontiersin.org In the context of colistin, MD simulations have been crucial for visualizing and understanding its mechanism of disrupting the bacterial outer membrane (OM).
The initial and most critical step in colistin's action is its electrostatic interaction with the lipopolysaccharide (LPS) layer of Gram-negative bacteria. mdpi.comnih.govnih.govmdpi.com Simulations show that the positively charged α,γ-diaminobutyric acid (Dab) residues of colistin interact strongly with the negatively charged phosphate groups of lipid A, the core component of LPS. nih.govfrontiersin.orgoup.comnih.gov This interaction is powerful enough to competitively displace divalent cations like Ca²⁺ and Mg²⁺, which are essential for stabilizing the outer membrane by cross-linking adjacent LPS molecules. nih.govfrontiersin.orgnih.govresearchgate.net The displacement of these cations destabilizes the membrane, increasing its permeability. mdpi.com
Following this initial binding, colistin's N-terminal fatty acyl tail inserts into the hydrophobic core of the membrane. nih.govfrontiersin.org MD simulations reveal that colistin molecules adopt a unique folded conformation as they penetrate the hydrophobic center of the OM. oup.comnih.gov This penetration causes significant local disorganization, inducing reorientation of the lipid headgroups near the insertion site and further disrupting membrane integrity. oup.comnih.gov This process can lead to the formation of transient pores, allowing for the leakage of intracellular contents and the self-promoted uptake of more colistin molecules into the periplasmic space. mdpi.comnih.govnih.gov
Simulations have also been employed to understand resistance mechanisms. In bacteria carrying the mcr-1 gene, a phosphoethanolamine group is added to lipid A. acs.org MD studies show this modification creates an extensive network of hydrogen bonds on the membrane surface, which enhances membrane stability and results in resistance to the disruptive action of cationic peptides like colistin. acs.org
Table 1: Key Findings from Drug-Membrane Interaction Simulations of Colistin
| Research Finding | Bacterial Model/System | Simulation Technique | Significance | Reference(s) |
|---|---|---|---|---|
| Initial binding is driven by electrostatic interactions between colistin's Dab residues and lipid A's phosphate groups. | Acinetobacter baumannii OM model | All-atom MD simulations | Confirms the primary targeting mechanism and competitive displacement of divalent cations. | oup.comnih.gov |
| Colistin adopts a folded conformation upon approaching the hydrophobic center of the outer membrane. | Acinetobacter baumannii OM model | All-atom MD simulations with umbrella sampling | Reveals conformational changes necessary for membrane penetration. | oup.comnih.gov |
| Penetration induces local membrane disorganization and increased permeability. | Acinetobacter baumannii OM model | Steered MD simulations | Explains how colistin disrupts the membrane barrier, leading to cell death. | oup.comnih.gov |
| Selectivity for Gram-negative membranes is driven by strong interactions with phosphatidylethanolamine (B1630911) (PE). | E. coli vs. S. aureus membrane models | MD simulations | Highlights the role of specific lipid composition in determining colistin's spectrum of activity. | nih.govfrontiersin.org |
| Phosphoethanolamine modification in mcr-1 bacteria enhances membrane stability via hydrogen bonding. | Gram-negative mcr-1 bacterial OM model | MD simulations | Provides an atomistic explanation for a key plasmid-mediated resistance mechanism. | acs.org |
Computational methods are increasingly used to guide the design of novel colistin derivatives with improved properties. By understanding the relationship between the chemical structure of colistin and its biological function, researchers can predict how modifications might enhance efficacy or overcome resistance.
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach, formulating mathematical models that correlate chemical structures with antibacterial activity. mdpi.com For colistin derivatives, these studies help identify the key steric, electronic, and hydrophobic properties that govern their interaction with the bacterial membrane. mdpi.com For instance, the length and composition of the N-terminal fatty acyl tail and the arrangement of cationic Dab residues are critical determinants of activity.
Simulations provide clues for designing new derivatives. By revealing that the initial electrostatic binding and subsequent hydrophobic insertion are both crucial, models can be used to screen potential modifications. For example, derivatives could be designed with altered charge distributions to better compete with the modified LPS in resistant strains or with different lipid tails to optimize membrane penetration.
Research into colistin adjuvants has also benefited from these approaches. Studies have identified compounds that can resensitize resistant bacteria to colistin. nih.govnih.gov Computational docking and simulation can help elucidate how these adjuvants interact with bacterial targets, such as the enzymes responsible for LPS modification (e.g., ArnT), providing a basis for designing more potent synergistic compounds. researchgate.net
Omics Approaches in Bacterial Response to Colistin (Sulfate) Exposure
"Omics" technologies provide a global view of the molecular changes within a bacterium upon exposure to an antibiotic. Proteomics and metabolomics have been instrumental in mapping the complex stress responses and resistance mechanisms related to colistin.
Proteomics analyzes the entire protein complement of an organism, revealing how protein expression levels change under specific conditions, such as colistin exposure. nih.gov These studies have provided significant insights into how bacteria like Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae adapt to and resist colistin. upf.eduasm.orgnih.gov
In studies on A. baumannii, proteomic analysis of colistin-resistant strains revealed significant downregulation of numerous proteins, including outer membrane proteins, chaperones, and metabolic enzymes, suggesting a substantial loss of biological fitness associated with resistance. upf.edu Conversely, other studies have identified the increased expression of efflux pump systems and the downregulation of proteins like FabZ and beta-lactamase as responses to LPS loss in resistant strains. frontiersin.orgmdpi.com Analysis of the extracellular proteome of colistin-resistant A. baumannii identified the abundant induction of Class C and Class D β-lactamases. acs.org
In Klebsiella pneumoniae, proteomic analysis in response to colistin treatment showed changes in several key pathways, including gluconeogenesis, the tricarboxylic acid (TCA) cycle, and arginine biosynthesis. asm.orgnih.gov A notable finding was the decreased abundance of several class A β-lactamases in colistin-treated cells. asm.orgnih.gov In resistant mutants with a modified crrB gene, proteomics showed striking increases in the expression of proteins involved in lipid A modification (ArnBCADT, PagP) and a multidrug efflux pump (KexD), directly linking these protein changes to the resistance phenotype. asm.orgnih.gov
Similar studies in E. coli and P. aeruginosa have identified differentially expressed proteins involved in DNA replication, stress responses, and membrane transport, providing a broader picture of the multifaceted bacterial response to colistin. nih.govresearchgate.netbenthamdirect.com
Table 2: Selected Proteomic Changes in Bacteria Exposed to Colistin
| Bacterial Species | Method | Key Upregulated Proteins/Pathways | Key Downregulated Proteins/Pathways | Significance | Reference(s) |
|---|---|---|---|---|---|
| Acinetobacter baumannii | 2-D DIGE | - | Outer membrane proteins, chaperones, metabolic enzymes | Suggests a fitness cost associated with induced colistin resistance. | upf.edu |
| Acinetobacter baumannii | Multi-omics | RND efflux pump system | FabZ, β-lactamase | Links LPS loss in resistant strains to global changes in protein expression. | frontiersin.org |
| Klebsiella pneumoniae | Proteomics | TCA cycle, Arginine biosynthesis, CrrAB, PmrAB, PhoPQ, ArnBCADT, PagP, KexD | Porphyrin metabolism, Class A β-lactamases | Identifies metabolic adaptation and specific resistance pathways (LPS modification, efflux). | asm.orgnih.gov |
| Pseudomonas aeruginosa | iTRAQ-LC-MS/MS | GrpE, Hmp (stress response), DdlB, OprI (membrane) | OprD (porin) | Highlights changes in stress response and membrane proteins as part of the colistin response. | nih.gov |
| Escherichia coli | LC-MS/MS | 47 proteins including defense and stress-related proteins | 74 proteins including those in sugar metabolism | Reveals broad changes in cellular processes, including metabolism and stress response. | researchgate.netbenthamdirect.com |
Metabolomics is the large-scale study of small molecules, or metabolites, within cells and provides a functional readout of cellular activity. d-nb.inforesearchgate.net Untargeted metabolomics has been used to investigate the metabolic perturbations in bacteria following exposure to colistin.
In a study on multidrug-resistant A. baumannii, metabolomics revealed that the synergistic action of a colistin-aztreonam combination was driven by distinct, time-dependent metabolic changes. nih.gov Initially, colistin caused a significant disruption of the cell envelope, evidenced by decreased phospholipid and fatty acid levels. nih.gov At later time points, the combination therapy led to the depletion of metabolites in the pentose (B10789219) phosphate pathway, amino acid metabolism, and nucleotide metabolism. nih.gov
Constraint-based modeling, which integrates genomic and metabolomic data, has been used to describe the metabolic reprogramming that occurs in A. baumannii when treated with colistin, helping to identify essential genes that could serve as new drug targets. researchgate.net Studies on P. aeruginosa have also highlighted its metabolic flexibility in adapting to various environments, a key factor in its response to antibiotics. frontiersin.org
Genetic Engineering and CRISPR-Based Strategies (e.g., CRISPRi, CRISPR-assisted phage genome engineering)
The advent of powerful genetic engineering tools, particularly CRISPR-Cas systems, has revolutionized the study of antibiotic resistance and opened new therapeutic avenues. nih.govmdpi.com These technologies allow for precise genome editing to investigate resistance mechanisms and to develop novel strategies to combat resistant pathogens. nih.gov
CRISPR-Cas9 has been successfully used to reverse colistin resistance in bacteria. nih.gov One major strategy involves targeting the plasmid-borne mobilized colistin resistance gene, mcr-1. By designing guide RNAs specific to the mcr-1 gene, CRISPR-Cas9 can be directed to cut and eliminate the plasmid carrying the gene from bacteria like E. coli. asm.orgdovepress.com This approach has been shown to efficiently resensitize the bacteria to colistin, demonstrating its potential to slow the spread of this critical resistance determinant. nih.govasm.orgdovepress.com Studies have shown that this strategy can significantly decrease the population of resistant bacteria in both in vitro and in vivo models. asm.org
CRISPR interference (CRISPRi) can be used to specifically repress the expression of target genes, allowing researchers to study the function of genes involved in intrinsic resistance or the bacterial stress response to colistin without permanently deleting them.
Furthermore, CRISPR-Cas systems are being used for advanced phage engineering. nih.govnih.govconsensus.app Bacteriophages, which are natural predators of bacteria, can be engineered to serve as highly specific delivery vehicles for therapeutic agents. CRISPR-assisted phage genome engineering allows for the precise modification of phage genomes to, for example, broaden their host range or to carry CRISPR-Cas systems themselves. nih.govnih.gov A "phage-assisted" approach can deliver a CRISPR-Cas system into a target bacterium, where it can then eliminate resistance plasmids or kill the cell by targeting essential chromosomal genes. This strategy combines the specificity of phages with the precision of CRISPR to create powerful, programmable antimicrobials. nih.govresearchgate.net
Table 3: Applications of Genetic Engineering and CRISPR in Colistin Research
| Strategy | Technology | Application | Target Organism(s) | Outcome | Reference(s) |
|---|---|---|---|---|---|
| Resistance Reversal | CRISPR-Cas9 | Elimination of the mcr-1 resistance plasmid. | Escherichia coli | Resensitization of resistant bacteria to colistin. | nih.govasm.orgdovepress.com |
| Plasmid Curing | Conjugative CRISPR-Cas9 | Delivery of Cas9 and guide RNAs targeting mcr-1 and tet(X4) via conjugation. | Escherichia coli | High efficiency (>90%) resensitization of clinical isolates in vitro and in vivo. | asm.org |
| Phage Therapy | CRISPR-assisted phage engineering | Modification of temperate phage genomes to control specific bacterial populations. | Escherichia coli | Creation of personalized phages to lyse colistin-resistant bacteria. | mdpi.comnih.gov |
| Resistance Gene Detection | CRISPR-Cas12a | Development of a rapid diagnostic platform (RPA-CRISPR/Cas12a) for the mcr-1 gene. | N/A | Highly sensitive and specific detection of the mcr-1 gene for surveillance. | asm.org |
Development of Prodrug Strategies
The inherent toxicities associated with colistin (sulfate) have necessitated the exploration of prodrug strategies as a primary avenue for enhancing its therapeutic index. Research in this area focuses on masking the reactive amine groups of the colistin molecule, thereby reducing its systemic toxicity while ensuring its release in an active form at the site of infection. These advanced methodologies involve sophisticated chemical modifications, including the attachment of biocompatible polymers, the design of self-immolative linkers, and the development of enzyme-cleavable and nanoparticle-based systems.
PEGylated Colistin Prodrugs
A significant advancement in colistin prodrug research involves the covalent attachment of polyethylene (B3416737) glycol (PEG) to the colistin molecule, a process known as PEGylation. This strategy aims to create a more stable and less toxic compound that releases the active colistin in a controlled manner.
One notable example is a traceless reversible polymeric colistin prodrug, designated as col-aaPEG. nih.govresearchgate.netunimelb.edu.aumonash.edu In this approach, an acetic acid-terminated poly(ethylene glycol) methyl ether (aaPEG) is conjugated to the threonine (Thr) residue of colistin through a labile ester bond. nih.govresearchgate.netunimelb.edu.aumonash.edu This ester linkage is designed to be hydrolyzed in vivo, releasing the unmodified, active colistin. In vitro studies have demonstrated that this prodrug converts back into active colistin within 24 hours. nih.govresearchgate.net
Research findings indicate that col-aaPEG exhibits comparable or superior antimicrobial activity against multidrug-resistant (MDR) isolates of Pseudomonas aeruginosa and Acinetobacter baumannii when compared to the clinically used prodrug, colistin methanesulfonate (B1217627) (CMS). nih.govresearchgate.net Furthermore, in a mouse infection model, col-aaPEG demonstrated effective bacterial killing against P. aeruginosa ATCC 27853 with no observable nephrotoxicity after systemic administration, highlighting its potential as a safer alternative to conventional colistin formulations. nih.govresearchgate.net
Table 1: Comparative Antimicrobial Performance of a PEGylated Colistin Prodrug (col-aaPEG)
| Organism | Prodrug/Drug | In Vitro Performance | In Vivo Model Finding |
|---|---|---|---|
| Pseudomonas aeruginosa (MDR isolate) | col-aaPEG | Similar or better than CMS | Acceptable bacterial killing |
| Acinetobacter baumannii (MDR isolate) | col-aaPEG | Similar or better than CMS | Not specified in findings |
Self-Immolative and Dual-Targeting Prodrugs
More advanced research has focused on the development of "smart" prodrugs that can be activated by specific triggers within the body, such as the reducing environment of a cell. A novel self-immolative colistin prodrug, a mannose-maltose-colistin conjugate (MMCC), exemplifies this sophisticated approach. nih.gov This prodrug was synthesized to reversibly mask the five primary amine groups of colistin, which are largely responsible for its toxicity. nih.gov
The design incorporates a disulfide-based self-immolative linker. nih.gov This linker is stable in the bloodstream but is cleaved by reducing agents present within cells, triggering a cascade reaction that releases the pristine, active colistin. nih.gov This strategy ensures that the potent antibiotic is released on demand without compromising its antimicrobial efficacy. nih.gov
Furthermore, the MMCC prodrug features dual-targeting ligands. Maltose is included to target bacteria, while mannose is incorporated for the targeted delivery of colistin to macrophages. nih.gov This dual-targeting functionality enhances the potential of MMCC for treating intracellular bacterial infections. nih.gov The general mechanism of self-immolative linkers involves a triggered 1,4- or 1,6-elimination via an electron cascade or an intramolecular cyclization to release the active drug. researchgate.netotago.ac.nz
Enzyme-Cleavable Colistin Conjugates
Another innovative prodrug strategy involves the use of enzyme-cleavable linkers, designing the prodrug to be activated by enzymes that are specifically present at the site of infection. Researchers have synthesized a multifunctional peptide-colistin conjugate that demonstrates infection-triggered release. nih.gov
In this design, colistin is conjugated to a peptide linker that can be cleaved by neutrophil elastase (NE), an enzyme secreted by host immune cells upon bacterial infection. nih.gov The antibacterial activity of the conjugate is significantly shielded until it comes into contact with NE. In the presence of 10 mU/mL of NE, the activity of the conjugate against E. coli is almost completely restored to that of free colistin. nih.gov LC-MS analysis confirmed that after one hour of incubation with NE, approximately 75% of a 10 μM solution of the conjugate was cleaved to release free colistin. nih.gov
Table 2: Efficacy of an Enzyme-Cleavable Colistin Conjugate Against E. coli
| Compound | Condition | MIC (μM) |
|---|---|---|
| Colistin | - | 1 |
| Peptide-Colistin Conjugate | Without Neutrophil Elastase | >32 |
Nanoparticle-Based Colistin Conjugates
Recent research has explored the conjugation of colistin with nanoparticles to enhance its antimicrobial efficacy. A 2024 study detailed the synthesis and activity of colistin conjugated with bimetallic silver-copper (B78288) oxide nanoparticles (Col-Ag-CuO NPs). nih.gov This approach was developed to combat pandrug-resistant Pseudomonas aeruginosa. nih.gov
The study found that conjugating colistin to these nanoparticles significantly reduced its minimum inhibitory concentration (MIC). The MIC of colistin alone was 8 µg/mL, whereas the MIC of the bimetallic Col-Ag-CuO NPs was dramatically lowered to 0.0117 µg/mL. nih.gov This represents a significant enhancement of antimicrobial potency and suggests that nanoparticle conjugation could be a viable strategy for overcoming high-level colistin resistance. nih.gov
Table 3: Enhancement of Colistin Efficacy through Nanoparticle Conjugation
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Colistin | Pandrug-resistant P. aeruginosa | 8 |
Epidemiology and Molecular Ecology of Colistin Sulfate Resistance
Global Prevalence and Spread of mcr Genes in Enterobacterales and Other Gram-Negative Bacteria
The discovery of the first mobile colistin (B93849) resistance gene, mcr-1, in China in 2015 heralded a new era in antimicrobial resistance, signifying the potential for rapid, horizontal transfer of colistin resistance among bacteria. nih.govasm.orgnih.gov Since then, at least ten distinct mcr gene families (mcr-1 to mcr-10) have been identified and reported across the globe, indicating a widespread and alarming dissemination. nih.govresearchgate.netnih.gov These genes have been detected in a diverse range of Gram-negative bacteria, with a notable prevalence in Enterobacterales such as Escherichia coli and Klebsiella pneumoniae, as well as Salmonella species. nih.gov The prevalence of mcr genes varies geographically, with some studies indicating a higher incidence in animal specimens, likely due to the historical use of colistin in livestock for growth promotion and infection treatment. nih.gov For instance, a systematic review and meta-analysis showed the highest prevalence of mcr-mediated resistance in E. coli in Africa, followed by Asia. nih.gov The global surveillance program INFORM reported that 3.2% of clinically derived colistin-resistant Enterobacteriaceae isolates collected between 2014 and 2016 were positive for mcr genes. semanticscholar.org The presence of these genes has been confirmed in human, animal, food, and environmental samples across more than 72 countries, underscoring the interconnectedness of these reservoirs in the spread of resistance. nih.govspringermedizin.de
Role of Mobile Genetic Elements (e.g., Plasmids, Transposons, Gene Cassettes) in Dissemination
The rapid and widespread dissemination of mcr genes is primarily facilitated by their association with various mobile genetic elements (MGEs). These MGEs, including plasmids, transposons, and insertion sequences, are key drivers of horizontal gene transfer, allowing resistance determinants to move between different bacterial species and strains. asm.orgnih.govnih.gov
Plasmids: The mcr genes are frequently located on conjugative plasmids of various incompatibility (Inc) groups, such as IncI2, IncX4, and IncHI2. nih.govnih.gov These plasmids can be transferred between bacteria through conjugation, a process of direct cell-to-cell contact. This mechanism allows for the rapid spread of resistance not only within a single bacterial species but also across different species and genera. nih.gov For example, studies have documented the transfer of mcr-1-carrying plasmids between E. coli, K. pneumoniae, and even Kluyvera georgiana within a single patient. nih.gov
Transposons and Insertion Sequences: The association of mcr genes with insertion sequences (IS), such as ISApl1, further enhances their mobility. asm.orgnih.govresearchgate.net These elements can mediate the movement of the resistance gene from a plasmid to the bacterial chromosome or to other plasmids within the same cell. asm.orgnih.govwur.nl This intracellular transposition can lead to the stable integration of the resistance gene into the host genome, ensuring its vertical transmission to daughter cells, or its transfer to other MGEs, further promoting its dissemination. asm.orgnih.gov For instance, the mcr-1 gene is often part of a transposon called Tn6330, flanked by ISApl1 elements, which facilitates its movement. asm.org
The dynamic interplay between these MGEs creates a complex and efficient system for the dissemination of colistin resistance, posing a significant challenge to public health.
Cross-Resistance Patterns with Other Antimicrobial Agents
The emergence of colistin resistance is often accompanied by resistance to other classes of antimicrobial agents, leading to the development of multidrug-resistant (MDR) and extensively drug-resistant (XDR) pathogens. This phenomenon of cross-resistance can occur through several mechanisms.
In some instances, the mobile genetic elements carrying mcr genes also harbor resistance determinants for other antibiotics. This co-localization of resistance genes on the same plasmid means that the selection pressure exerted by the use of one antibiotic can lead to the co-selection and maintenance of resistance to others. mdpi.com
Furthermore, intrinsic resistance mechanisms can contribute to cross-resistance. For example, in Acinetobacter baumannii, mutations in the pmrA/pmrB two-component system, which lead to colistin resistance through modification of the lipopolysaccharide (LPS), have also been associated with cross-resistance to host-derived cationic antimicrobial peptides like LL-37 and lysozyme. nih.govasm.orgscilit.com This suggests that clinical use of colistin could inadvertently select for strains that are also more resistant to the host's innate immune defenses. nih.gov Studies have also reported that animal strains of colistin-resistant bacteria exhibit significant resistance to other antibiotics like co-trimoxazole (B1683656) and chloramphenicol, while human isolates show resistance to cephalosporins, carbapenems, and piperacillin-tazobactam. nih.gov
Academic Surveillance and Monitoring Methodologies for Resistance Determinants
Accurate and timely detection of colistin resistance is crucial for patient management and for tracking the spread of resistance. Several methodologies are employed for this purpose, ranging from traditional phenotypic tests to advanced molecular techniques.
The broth microdilution (BMD) method is internationally recognized as the gold standard for determining the minimum inhibitory concentration (MIC) of colistin. oup.compagepressjournals.orgnih.gov Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend BMD as the reference method for colistin susceptibility testing. oup.comnih.govnih.gov This method involves preparing a series of twofold dilutions of colistin in a liquid growth medium in a microtiter plate and inoculating each well with a standardized bacterial suspension. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth after a defined incubation period.
Despite its status as the reference method, BMD is labor-intensive and not always practical for routine use in many clinical microbiology laboratories. oup.comnih.gov The cationic nature of the colistin molecule can also lead to its adsorption to the polystyrene surface of standard microtiter plates, which can affect the accuracy of the results. nih.govasm.org To address some of these challenges, commercial BMD panels are available, which have shown good correlation with the reference method. oup.comnih.gov
The limitations of the BMD method have spurred the development of alternative and more rapid techniques for detecting colistin resistance. medrxiv.orgmedrxiv.org These innovative methods include:
Chromogenic Agar (B569324): Selective and chromogenic agar media, such as CHROMagar COL-APSE and SuperPolymyxin, have been developed for the screening of colistin-resistant isolates. medrxiv.orgmedrxiv.orgnih.gov These media contain a specific concentration of colistin that inhibits the growth of susceptible bacteria, while resistant strains can grow and may produce colored colonies, facilitating their identification. nih.gov
Colorimetric Assays: Rapid colorimetric assays, like the Rapid Polymyxin (B74138) NP test, are based on the metabolic activity of the bacteria in the presence of colistin. medrxiv.orgnih.gov Resistant bacteria can grow and metabolize a pH indicator, leading to a color change, often within a few hours. nih.gov
MALDI-TOF Mass Spectrometry: Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry has emerged as a rapid and promising tool for detecting colistin resistance. asm.orgnih.govfrontiersin.orgfrontiersin.org The MALDIxin test, for example, can detect the modification of lipid A, the target of colistin, in resistant bacteria in under 15 minutes. asm.orgfrontiersin.org This method can identify resistance regardless of the underlying genetic mechanism. asm.orgfrontiersin.org
Molecular methods offer high sensitivity and specificity for the detection of known resistance determinants.
Polymerase Chain Reaction (PCR): PCR-based assays are widely used for the rapid and accurate detection of mcr genes. nih.govnih.govuniroma1.it Multiplex PCR protocols have been developed to simultaneously screen for multiple mcr gene variants in a single reaction, making them efficient for surveillance purposes. nih.govnih.govdtu.dk Real-time PCR (qPCR) assays, such as those using TaqMan probes, provide a quantitative and even faster detection of mcr genes. frontiersin.org
Whole-Genome Sequencing (WGS): Whole-genome sequencing provides the most comprehensive analysis of resistance mechanisms. nih.govresearchgate.net WGS can identify not only all known mcr genes and their variants but also novel resistance determinants. nih.gov Furthermore, it can detect chromosomal mutations in genes such as pmrA, pmrB, lpxA, lpxC, and lpxD, which are known to be associated with colistin resistance, particularly in pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa. nih.govnih.govmdpi.com WGS is also a powerful tool for molecular epidemiology, allowing for the detailed tracking of the spread of resistant strains and the mobile genetic elements that carry them. nih.gov
Environmental Reservoirs and Transmission Pathways of Resistance (One Health Perspective in Research)
The emergence and global dissemination of mobile colistin resistance (mcr) genes represent a significant threat to public health, compromising the efficacy of colistin as a last-resort antibiotic for treating severe multidrug-resistant Gram-negative bacterial infections. researchgate.netdowntoearth.org.in The One Health perspective is crucial for understanding this complex issue, as it recognizes the interconnectedness of human, animal, and environmental health. mdpi.comnih.gov Research from this viewpoint has identified various environmental compartments as significant reservoirs and pathways for the transmission of colistin resistance. pubpub.orgumn.edu
The extensive use of colistin (sulfate) in veterinary medicine, particularly for growth promotion and disease prevention in livestock such as pigs and poultry, has been a primary driver in the selection and proliferation of colistin-resistant bacteria. bohrium.comoup.com These resistant bacteria, predominantly Escherichia coli and other Enterobacteriaceae harboring mcr genes, are shed into the environment through animal feces and manure. oup.commedrxiv.org This contamination establishes a critical link between agricultural settings and the wider environment.
Environmental reservoirs for colistin resistance are diverse and include:
Agricultural Environments: Soil and manure from livestock farms are significant hotspots for mcr-positive bacteria. pubpub.orgoup.com The application of untreated or improperly treated manure as fertilizer can further disseminate these resistant strains and their mobile genetic elements into agricultural soils.
Food Chain: The food chain is a primary pathway for the transmission of colistin resistance from animal reservoirs to humans. researchgate.netnih.gov Contamination of meat products, particularly poultry and pork, with mcr-harboring bacteria during slaughter and processing is a well-documented route of exposure. downtoearth.org.innih.gov Consumption of undercooked meat or cross-contamination in kitchens can lead to human colonization or infection. biorxiv.org
Wildlife and Insects: Wild animals, such as migratory birds, and insects like flies can act as vectors, carrying and spreading colistin-resistant bacteria across vast geographical distances and between different ecosystems, including farms, urban areas, and natural environments. bohrium.commdpi.com
The transmission of colistin resistance is a multifaceted process driven by the mobility of mcr genes, which are most commonly located on plasmids. nih.govyoutube.com These plasmids, such as those of the IncX4, IncI2, and IncHI2 types, can be readily transferred between different bacterial species and genera, facilitating rapid dissemination. oup.comyoutube.com Research has shown clear genetic links between mcr-1-harboring E. coli found in farm environments, livestock, and human clinical isolates, underscoring the reality of zoonotic transmission. oup.comyoutube.com
The following tables present detailed research findings on the prevalence of colistin resistance in various environmental and agricultural settings, highlighting the widespread nature of these reservoirs.
Table 1: Prevalence of mcr Genes in Environmental and Agricultural Samples
| Sample Type | Location | Target Gene(s) | Prevalence | Bacterial Species | Key Findings | Reference |
| Municipal Wastewater | Germany | mcr-1 | Detected in all 7 WWTP influents | Enterobacteriaceae | mcr-1 was also found in some effluent samples, indicating its release into the aquatic environment. | frontiersin.orgnih.gov |
| Wastewater | Los Angeles County, USA | mcr-3.12, mcr-4.3, mcr-5.1, mcr-9.1 | Detected between Sept 2020 - Feb 2022 | Aeromonas hydrophila, Hafnia alvei | Highlights the diversity of mcr variants circulating in urban wastewater. | acs.org |
| Swine Farm Environment | Germany | mcr-1 | 7 mcr-1-positive E. coli strains found | Escherichia coli | Isolates from boot swabs, dog feces, flies, and manure showed links to pig and human clinical isolates. | oup.com |
| River Water (Funan River) | China | mcr-1, mcr-3 | 24 colistin-resistant isolates found | Aeromonas, Escherichia, Klebsiella | High co-resistance to other antibiotics like cephalosporins was observed. | frontiersin.org |
| Blowflies | Thailand | mcr-1 | 16% of blowflies (48/300) were positive | Klebsiella pneumoniae, E. coli | Suggests insects as significant vectors for spreading resistant bacteria in community and rural settings. | mdpi.com |
| Poultry, Fish, Vegetable Samples | India | Colistin-resistant bacteria | High incidence found | Not specified | Genomic analysis linked resistant strains in food to those used in poultry for growth promotion. | downtoearth.org.in |
Table 2: Characterization of mcr-carrying Plasmids from Environmental Sources
| Plasmid Type | Host Bacterium | Source | Key Features | Reference |
| IncX4 | Escherichia coli | Swine farm environment (Germany) | ~33 kb size, strongly related to plasmids from human clinical isolates. | oup.com |
| IncI2 | Escherichia coli | Seawater (China) | ~60 kb size, demonstrates the role of marine environments in dissemination. | mdpi.com |
| IncX4, IncI2, IncHI2 | Escherichia coli | Mixed farm (pigs, calves) | mcr-1 found on various plasmids, highlighting plasmid mobility in a single farm setting. | youtube.com |
| IncX4 | Escherichia coli, K. pneumoniae | Wastewater | Hotspot for dissemination of IncI2 plasmids carrying mcr-1. | mdpi.com |
The collective evidence underscores that environmental contamination is not a final destination for resistant bacteria but a dynamic arena for their persistence and transmission. mdpi.compubpub.org The One Health approach is therefore indispensable for developing effective surveillance and intervention strategies. These must target the prudent use of antibiotics in agriculture, improve manure and wastewater management, and enhance food safety practices to mitigate the spread of colistin resistance from environmental reservoirs to humans. nih.govbohrium.com
Future Directions in Colistin Sulfate Research
Rational Design and Synthesis of Novel Polymyxin (B74138) Derivatives Targeting Resistant Bacteria
A significant avenue of research is the rational design of new polymyxin derivatives with improved safety profiles and efficacy against resistant pathogens. nih.gov The primary goal is to create molecules that retain the potent antibacterial activity of colistin (B93849) while minimizing its nephrotoxicity. nih.gov
One approach involves modifying the structure of polymyxins to reduce their positive charge and lipophilicity, which are believed to contribute to toxicity. researchgate.net For instance, novel derivatives have been synthesized that lack two of the five cationic charges found in polymyxins. nih.gov These modifications can alter how the drug is handled by the kidneys and its affinity for the kidney brush-border membrane, potentially leading to less renal damage. nih.gov
Researchers are also exploring the structure-activity and structure-toxicity relationships of these new compounds. researchgate.net For example, the derivative SPR741, which has a reduced positive charge and lacks the fatty acid side chain of polymyxin B, shows minimal direct antibacterial activity but effectively permeabilizes the outer membrane of Gram-negative bacteria. researchgate.net This permeabilizing effect allows other antibiotics to enter and kill the bacterial cell, making SPR741 a potential "adjuvant" in combination therapies. researchgate.net Another novel derivative, NAB739, carries only three positive charges but demonstrates the ability to damage the outer membrane of polymyxin-resistant bacteria, rendering them susceptible to other drugs. researchgate.net
The synthesis of these new molecules is often achieved through solid-phase synthesis, allowing for precise control over their chemical properties, such as amphiphilicity and acid-base characteristics. researchgate.net Preclinical studies are underway to evaluate the in vivo efficacy and safety of these promising new derivatives. nih.gov
Development of Colistin (Sulfate) Sensitizers and Resistance Reverters
Another critical research area is the discovery of non-antibiotic compounds that can resensitize resistant bacteria to colistin. These "sensitizers" or "resistance reverters" work by disrupting the mechanisms that bacteria use to evade the antibiotic's effects.
A high-throughput screening of FDA-approved drugs identified cinacalcet (B1662232) hydrochloride (CH) as a potent colistin sensitizer. nih.gov Studies have shown that the combination of CH and colistin exhibits strong synergy against multidrug-resistant E. coli, including strains carrying the mcr-1 gene, which confers plasmid-mediated colistin resistance. nih.gov The combination therapy was found to restore colistin sensitivity, inhibit bacterial growth, and effectively eradicate biofilms. nih.gov The proposed mechanism involves increased bacterial membrane permeability and oxidative stress-induced cell death. nih.gov
Ionophores are another class of molecules being investigated for their ability to re-sensitize MDR Gram-negative bacteria to colistin. wipo.int A recent patent application describes novel resistance-modifying agent (RMA) compounds designed to potentiate the activity of polymyxin antibiotics. wipo.int These developments highlight the potential of using existing drugs and novel compounds to overcome colistin resistance and extend the lifespan of this crucial antibiotic. nih.gov
Elucidating Unclear Mechanisms of Colistin (Sulfate) Binding and Bactericidal Activity
While it is known that colistin's primary target is the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, the precise molecular details of its binding and bactericidal action are not fully understood. nih.gov Future research aims to clarify these mechanisms to facilitate the design of more effective and less toxic drugs.
Colistin, a cationic polypeptide, interacts with the anionic LPS molecules, displacing essential divalent cations like magnesium and calcium that stabilize the outer membrane. nih.gov This disruption leads to increased permeability of the cell envelope, leakage of cellular contents, and ultimately, cell death. nih.gov Beyond this direct bactericidal effect, colistin also possesses anti-endotoxin activity by binding to and neutralizing the lipid A portion of LPS, which can trigger a harmful inflammatory response in the host. nih.gov
Metabolomics is emerging as a powerful tool to investigate the downstream effects of colistin treatment. A study on Mycobacterium tuberculosis used GCxGC-TOFMS to analyze the metabolic changes induced by colistin sulfate (B86663). nih.gov The results showed significant alterations in the levels of acetic acid and various fatty acids, indicating that colistin disrupts the cell wall and induces a stress response involving increased fatty acid synthesis and cell wall repair. nih.gov Such studies provide a more detailed picture of the antibiotic's mode of action at a metabolic level.
Strategies for Combatting Biofilm Formation in Colistin (Sulfate)-Resistant Strains
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which makes them notoriously resistant to antibiotics. cabidigitallibrary.org Developing strategies to prevent and eradicate biofilms formed by colistin-resistant bacteria is a major research focus.
One promising approach is combination therapy. Combining colistin with other antimicrobial agents, such as certain antimicrobial peptides (AMPs), has shown synergistic or additive effects in preventing biofilm formation by pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. nih.gov However, eradicating established biofilms is more challenging, often requiring higher concentrations of the combined agents. nih.gov
Research is also directed at interfering with the key stages of biofilm development. This includes preventing the initial attachment of bacteria to surfaces by modifying the surface properties of medical devices with hydrophilic polymers or antimicrobial coatings. cabidigitallibrary.org Another target is quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate biofilm formation. frontiersin.org Agents that disrupt QS signaling can inhibit biofilm development. frontiersin.orgresearchgate.net
Interestingly, some studies have observed that the development of colistin resistance can sometimes lead to a decreased ability of bacteria to form biofilms. nih.gov This trade-off between resistance and biofilm formation could be exploited in future therapeutic strategies.
Research into Phage Therapy as an Adjuvant or Alternative
Phage therapy, which uses viruses that specifically infect and kill bacteria (bacteriophages), is being explored as a powerful alternative or adjuvant to conventional antibiotics like colistin. wjgnet.comresearchgate.net This approach is particularly promising for treating infections caused by MDR bacteria, as phages have entirely different mechanisms of action. nih.gov
Research has shown that phage cocktails, which are mixtures of different phages, can be effective against colistin-resistant bacteria. nih.gov In some cases, phages can even restore antibiotic sensitivity in resistant strains. wjgnet.com For instance, studies on Acinetobacter baumannii have found that the emergence of phage resistance can lead to mutations that increase the bacterium's sensitivity to colistin. biorxiv.org This suggests a synergistic relationship where the use of phages could make colistin effective again.
Combination therapy involving both phages and colistin is also an active area of investigation. nih.gov The rationale is that the two agents can work together to kill bacteria more effectively and reduce the likelihood of resistance emerging to either agent alone. nih.gov Phage-derived lytic proteins are also being studied for their potential as antibacterial agents against colistin-resistant pathogens. nih.gov
Further Exploration of Supramolecular Strategies
Supramolecular chemistry offers novel approaches to enhance the efficacy of antibiotics like colistin. One such strategy involves the development of "supramolecular traps" designed to counteract a key challenge in colistin therapy: the presence of free LPS released by bacteria during an infection. nih.gov
This free LPS can bind to colistin, effectively neutralizing the antibiotic before it can reach the bacteria. nih.gov A recently developed supramolecular trap, constructed from subnanometer gold nanosheets with methyl motifs (SAuM), is designed to specifically bind to the lipid A portion of free LPS. nih.gov By sequestering the free LPS, the trap prevents it from interfering with colistin, thereby allowing the antibiotic to exert its maximum antibacterial effect at lower concentrations. nih.gov
This strategy has the dual benefit of minimizing endotoxemia (the harmful inflammatory response to LPS) and enhancing the bactericidal activity of colistin. nih.gov By enabling the use of lower doses, this supramolecular approach could also help mitigate the risk of developing colistin resistance. nih.gov
Q & A
Q. How is colistin resistance determined in Gram-negative bacteria, and what methodological standards ensure reproducibility?
Resistance is typically assessed via the broth microdilution (BMD) method , following CLSI/EUCAST guidelines. This involves preparing cation-adjusted Mueller-Hinton broth with colistin sulfate at concentrations ranging from 0.25–128 µg/mL. Isolates with MIC ≥4 µg/mL are classified as resistant. To ensure reproducibility, include quality control strains (e.g., E. coli with mcr-1) and adhere to standardized protocols for broth preparation and incubation .
Q. What analytical methods are validated for quantifying colistin sulfate in biological matrices like plasma or urine?
High-performance liquid chromatography (HPLC) with post-column derivatization is widely used. For urine, an alkaline mobile phase (e.g., 10 mM borate buffer, pH 11) combined with UV detection at 210 nm achieves sensitivity down to 0.5 µg/mL. Validation using accuracy profiles and Box-Behnken experimental design ensures precision and linearity .
Q. How should researchers address contradictory data on colistin nephrotoxicity in preclinical models?
Discrepancies in nephrotoxicity rates (0–58% in studies) arise from variations in dosing regimens, animal models, and criteria for toxicity (e.g., serum creatinine vs. histopathology). Standardize protocols using consistent dosing (e.g., 150,000–300,000 IU/kg/day in rodents) and include biomarkers like urinary KIM-1 for early detection .
Q. What are the key pharmacokinetic parameters of colistin sulfate in critically ill patients?
Colistin exhibits a half-life of 251 minutes , volume of distribution of 0.34 L/kg, and non-renal clearance. Population pharmacokinetic models should account for covariates like albumin levels, renal replacement therapy (CRRT), and fluid balance. Therapeutic drug monitoring (TDM) is critical due to interpatient variability .
Q. How can researchers mitigate colistin resistance bias in retrospective clinical studies?
Use stratified sampling to balance cohorts by infection type (e.g., pneumonia vs. bacteremia) and adjust for confounders like prior antibiotic exposure. Include genomic analysis of resistance mechanisms (e.g., mcr-1, LPS modification genes) to contextualize phenotypic resistance data .
Advanced Research Questions
Q. What experimental designs optimize colistin dosing in heteroresistant bacterial populations?
Population analysis profiling (PAP) identifies heteroresistance by culturing isolates on agar plates with incremental colistin concentrations (0–128 µg/mL). Time-kill assays under simulated human pharmacokinetics (e.g., 2.5 mg/L steady-state) reveal subpopulations with reduced susceptibility. Combine with whole-genome sequencing to track resistance evolution .
Q. How can pharmacokinetic/pharmacodynamic (PK/PD) models improve colistin efficacy against multidrug-resistant Acinetobacter baumannii?
Develop mechanism-based PK/PD models incorporating bacterial growth kinetics, colistin’s concentration-dependent bactericidal activity, and adaptive resistance. Use Monte Carlo simulations to predict target attainment (e.g., AUC/MIC >50) across diverse clinical scenarios, adjusting for renal impairment or CRRT .
Q. What methodologies validate colistin combination therapies to overcome resistance?
Checkerboard assays and fractional inhibitory concentration (FIC) indices evaluate synergism with agents like meropenem or rifampicin. For in vivo validation, use neutropenic murine thigh models infected with carbapenem-resistant Enterobacteriaceae (CRE). Measure bacterial load reduction and resistance suppression over 72 hours .
Q. How does continuous renal replacement therapy (CRRT) alter colistin pharmacokinetics, and how should dosing be adjusted?
CRRT increases colistin clearance by 35–50% due to adsorption to filters and effluent flow rates. Use a two-compartment model with CRRT-specific parameters (e.g., sieving coefficient = 0.7) to simulate dosing. Recommend TDM-guided regimens (e.g., 9 million IU loading dose + 4.5 million IU q12h) .
Q. What advanced statistical approaches resolve conflicting outcomes in colistin efficacy studies?
Apply Bayesian meta-analytic frameworks to pool data from heterogeneous studies, weighting by sample size and methodological rigor. Use mixed-effects models to account for variability in infection sources, bacterial species, and resistance mechanisms. Sensitivity analyses exclude outliers driven by non-standardized MIC testing .
Methodological Standards
- Resistance Studies : Include CLSI/EUCAST-compliant BMD, genomic validation of resistance markers, and heteroresistance screening via PAP .
- Pharmacokinetics : Use population PK models with covariates (e.g., CRRT, albumin) and validate assays via accuracy profiles .
- Toxicity Assessment : Standardize nephrotoxicity criteria (e.g., RIFLE classification) and incorporate biomarkers like KIM-1 or NGAL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
